Risdiplam-hydroxylate-d3
Description
Structure
3D Structure
Propriétés
Formule moléculaire |
C22H23N7O2 |
|---|---|
Poids moléculaire |
420.5 g/mol |
Nom IUPAC |
7-(4-hydroxy-4,7-diazaspiro[2.5]octan-7-yl)-2-[2-methyl-8-(trideuteriomethyl)imidazo[1,2-b]pyridazin-6-yl]pyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C22H23N7O2/c1-14-9-18(25-28-11-15(2)23-21(14)28)17-10-20(30)27-12-16(3-4-19(27)24-17)26-7-8-29(31)22(13-26)5-6-22/h3-4,9-12,31H,5-8,13H2,1-2H3/i1D3 |
Clé InChI |
QDCCRWMQPQCJSO-FIBGUPNXSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C1=CC(=NN2C1=NC(=C2)C)C3=CC(=O)N4C=C(C=CC4=N3)N5CCN(C6(C5)CC6)O |
SMILES canonique |
CC1=CC(=NN2C1=NC(=C2)C)C3=CC(=O)N4C=C(C=CC4=N3)N5CCN(C6(C5)CC6)O |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Risdiplam-hydroxylate-d3: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and relevant biological pathways of Risdiplam-hydroxylate-d3, a deuterated metabolite of the approved spinal muscular atrophy (SMA) therapeutic, Risdiplam. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug metabolism studies, bioanalytical method development, and further investigation of Risdiplam's metabolic profile.
Chemical Structure and Identity
This compound is a stable, isotopically labeled form of the hydroxylated metabolite of Risdiplam. The deuterium labeling provides a valuable tool for metabolic and pharmacokinetic studies, allowing for its distinction from the endogenous, non-labeled counterpart in biological matrices. While the precise location of the three deuterium atoms can vary depending on the synthetic route, they are typically introduced at positions less susceptible to metabolic exchange. The core structure consists of a hydroxylated Risdiplam molecule. Based on available information for a closely related analog, Risdiplam-hydroxylate-d6, the hydroxylation and deuteration likely occur on the imidazo[1,2-b]pyridazine and the 4,7-diazaspiro[2.5]octane moieties.
A definitive chemical structure for this compound is not publicly available in the reviewed literature. The following representation is based on the known structure of Risdiplam and common metabolic pathways.
Caption: Proposed chemical structure of this compound.
Physicochemical Properties
Quantitative physicochemical data for this compound are not extensively reported in the public domain. However, general properties can be inferred from its chemical structure and information available for related compounds. It is expected to be a crystalline solid with solubility in organic solvents and limited solubility in aqueous solutions. The introduction of deuterium atoms is not expected to significantly alter the macroscopic physical properties compared to the non-deuterated analog, though subtle differences in properties like melting point and solubility may exist.[1]
Table 1: Physicochemical Properties of Risdiplam and a Related Deuterated Analog
| Property | Risdiplam | Risdiplam-hydroxylate-d6 |
| Molecular Formula | C₂₂H₂₃N₇O | C₂₂H₁₇D₆N₇O₂ |
| Molecular Weight | 401.47 g/mol | 423.5 g/mol |
| IUPAC Name | 7-(4,7-diazaspiro[2.5]octan-7-yl)-2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)pyrido[1,2-a]pyrimidin-4-one | 2-[2,8-bis(trideuteriomethyl)imidazo[1,2-b]pyridazin-6-yl]-7-(4-hydroxy-4,7-diazaspiro[2.5]octan-7-yl)pyrido[1,2-a]pyrimidin-4-one |
| Appearance | - | Typically a crystalline solid |
| Solubility | - | Soluble in organic solvents; limited solubility in water |
| Stability | - | Generally stable under standard laboratory conditions but sensitive to light and moisture |
Note: Data for Risdiplam-hydroxylate-d6 is used as a proxy due to the lack of specific data for the d3 analog.
Biological Context: Risdiplam's Mechanism of Action
Risdiplam is a small molecule that acts as a splicing modifier of the survival motor neuron 2 (SMN2) pre-messenger RNA (pre-mRNA). In individuals with SMA, the SMN1 gene is mutated, leading to a deficiency of the essential SMN protein. The SMN2 gene can produce some functional SMN protein, but due to an alternative splicing event that excludes exon 7, the majority of the protein produced is truncated and non-functional.
Risdiplam binds to two specific sites on the SMN2 pre-mRNA: the 5' splice site (5'ss) of intron 7 and the exonic splicing enhancer 2 (ESE2) within exon 7.[2][3] This binding event stabilizes the interaction between the SMN2 pre-mRNA and the U1 small nuclear ribonucleoprotein (snRNP) complex, a key component of the spliceosome.[3] This stabilization promotes the inclusion of exon 7 in the final mRNA transcript, leading to the production of full-length, functional SMN protein. The mechanism also involves the displacement of the splicing repressor protein heterogeneous nuclear ribonucleoprotein G (hnRNP G) and the recruitment of splicing activator proteins, far upstream element binding protein 1 (FUBP1) and KH-type splicing regulatory protein (KHSRP).[2]
Caption: Risdiplam-mediated SMN2 pre-mRNA splicing modification pathway.
Experimental Protocols
Synthesis and Purification
The synthesis of this compound would likely involve a multi-step process starting from a deuterated precursor or the introduction of deuterium at a late stage of the synthesis of a hydroxylated Risdiplam intermediate.
General Synthetic Workflow:
Caption: General synthetic workflow for this compound.
A plausible synthetic strategy would involve a convergent synthesis, coupling key heterocyclic intermediates. Several palladium-free synthetic routes for Risdiplam have been developed to improve scalability and reduce impurities, which could be adapted for the synthesis of its labeled metabolites.[4][5] Purification of the final product would likely be achieved through chromatographic techniques such as flash column chromatography or preparative high-performance liquid chromatography (HPLC).
Structural Elucidation
The definitive structure of the synthesized this compound would be confirmed using a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to determine the overall carbon-hydrogen framework. The absence of signals in the ¹H NMR spectrum at specific positions, coupled with corresponding signals in the ²H NMR spectrum, would confirm the location of the deuterium atoms. 2D NMR techniques such as COSY, HSQC, and HMBC would be employed to establish connectivity within the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition and the exact mass of the molecule, verifying the incorporation of three deuterium atoms. Tandem mass spectrometry (MS/MS) would provide fragmentation patterns that can further confirm the structure.
Analytical Methods for Quantification in Biological Matrices
The quantification of Risdiplam and its metabolites, including this compound, in biological samples such as plasma and tissue is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Table 2: General LC-MS/MS Method Parameters for Risdiplam and Metabolite Analysis
| Parameter | Description |
| Sample Preparation | Protein precipitation followed by dilution. |
| Chromatography | Reversed-phase HPLC or UHPLC. |
| Column | C18 stationary phase. |
| Mobile Phase | Gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol). |
| Ionization | Electrospray ionization (ESI) in positive mode. |
| Detection | Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer. |
| Internal Standard | A stable isotope-labeled analog of the analyte (e.g., ¹³C, ¹⁵N-labeled Risdiplam). |
Experimental Considerations:
-
Light Sensitivity: Risdiplam and its metabolites are known to be light-sensitive, requiring protection from light during sample collection, processing, and analysis.
-
Stability: The hydroxylated metabolite can be prone to oxidation. The addition of antioxidants like ascorbic acid to the samples can help mitigate degradation.
Analytical Workflow:
Caption: General analytical workflow for the quantification of this compound.
Conclusion
This compound is an essential tool for the detailed investigation of the metabolism and pharmacokinetics of Risdiplam. While specific data on this particular isotopologue is scarce in the public domain, this guide provides a foundational understanding of its expected chemical nature, properties, and the biological and analytical context in which it is relevant. Further research and publication of detailed experimental data will be invaluable to the scientific community engaged in the development and understanding of novel therapeutics for spinal muscular atrophy.
References
- 1. researchgate.net [researchgate.net]
- 2. Risdiplam, the First Approved Small Molecule Splicing Modifier Drug as a Blueprint for Future Transformative Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Convenient, Pd-Free Approach to the Synthesis of Risdiplam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Synthesis and Purification of Risdiplam-hydroxylate-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the proposed synthesis and purification of Risdiplam-hydroxylate-d3, a deuterated analog of the major metabolite of Risdiplam. This document is intended for an audience with expertise in organic chemistry, analytical chemistry, and drug development.
Introduction
Risdiplam is an orally administered small molecule that modifies the splicing of the survival motor neuron 2 (SMN2) gene, leading to an increase in the production of functional SMN protein. It is approved for the treatment of spinal muscular atrophy (SMA). The metabolism of Risdiplam is primarily mediated by flavin monooxygenases (FMO1 and FMO3), resulting in the formation of a pharmacologically inactive N-hydroxylated metabolite, known as M1.
The synthesis of isotopically labeled compounds, such as this compound, is crucial for various applications in drug metabolism and pharmacokinetic (DMPK) studies. Deuterated standards are invaluable for quantitative bioanalysis using mass spectrometry, providing enhanced sensitivity and accuracy. This guide outlines a proposed synthetic route and a detailed purification protocol for this compound, along with a summary of relevant analytical data and a visualization of the SMN2 splicing modification pathway.
Proposed Synthesis of this compound
The synthesis of this compound can be envisioned as a multi-step process, beginning with the introduction of the deuterium label onto a key building block, followed by the assembly of the core Risdiplam structure and subsequent N-hydroxylation.
Retrosynthetic Analysis
A plausible retrosynthetic pathway for this compound is outlined below. The key strategic bond disconnections lead back to commercially available or readily synthesizable starting materials. The deuterium label is proposed to be introduced via a deuterated reagent.
Experimental Protocol: Proposed Synthesis
Step 1: Synthesis of a Deuterated Precursor
The synthesis would commence with the preparation of a deuterated analog of a key intermediate. For the purpose of this guide, we will focus on the deuteration of a methyl group on the imidazo[1,2-b]pyridazine core, as this is a common site for metabolic labeling.
-
Reaction: To a solution of a suitable precursor in an appropriate solvent, a deuterated methylating agent (e.g., CD3I) would be added in the presence of a base.
-
Reagents: Precursor heterocycle, CD3I, suitable base (e.g., NaH, K2CO3), anhydrous solvent (e.g., DMF, THF).
-
Procedure: The precursor is dissolved in the anhydrous solvent and cooled in an ice bath. The base is added portion-wise, followed by the dropwise addition of CD3I. The reaction is stirred at room temperature until completion, monitored by TLC or LC-MS.
-
Work-up: The reaction is quenched with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield the deuterated intermediate.
Step 2: Assembly of the Deuterated Risdiplam Core
Following the synthesis of the deuterated intermediate, the core structure of Risdiplam would be assembled using established synthetic methodologies, such as palladium-catalyzed cross-coupling reactions or more recent palladium-free approaches.
-
Reaction: A Suzuki or Stille coupling reaction between the deuterated imidazo[1,2-b]pyridazine fragment and the pyrido[1,2-a]pyrimidin-4-one core.
-
Reagents: Deuterated intermediate, corresponding boronic acid or stannane derivative of the pyrido[1,2-a]pyrimidin-4-one, palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), solvent (e.g., dioxane/water).
-
Procedure: The reactants, catalyst, and base are combined in the solvent system and heated under an inert atmosphere until the reaction is complete.
-
Work-up: The reaction mixture is cooled, diluted with water, and extracted. The combined organic extracts are purified by column chromatography.
Step 3: N-Hydroxylation
The final step involves the selective N-hydroxylation of the deuterated Risdiplam. This can be achieved using a suitable oxidizing agent.
-
Reaction: Oxidation of the tertiary amine on the spirocyclic moiety to the corresponding N-hydroxide.
-
Reagents: Deuterated Risdiplam, oxidizing agent (e.g., m-CPBA, Oxone®), solvent (e.g., DCM, methanol).
-
Procedure: The deuterated Risdiplam is dissolved in the solvent and the oxidizing agent is added portion-wise at a controlled temperature. The reaction progress is monitored by LC-MS.
-
Work-up: Upon completion, the reaction is quenched, and the product is extracted. The crude product is then subjected to purification.
Purification of this compound
The purification of the final product is critical to ensure high purity for its intended use as an analytical standard. Preparative High-Performance Liquid Chromatography (HPLC) is the method of choice for this purpose.
Experimental Protocol: Preparative HPLC
-
Instrumentation: A preparative HPLC system equipped with a suitable detector (e.g., UV-Vis, MS) and a fraction collector.
-
Column: A reversed-phase C18 column with appropriate dimensions for preparative scale.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a suitable modifier such as formic acid or ammonium acetate to improve peak shape.
-
Procedure:
-
The crude this compound is dissolved in a minimal amount of a suitable solvent (e.g., DMSO, DMF).
-
The solution is injected onto the preparative HPLC column.
-
A shallow gradient elution is run to ensure good separation of the desired product from impurities.
-
Fractions are collected based on the detector signal corresponding to the product peak.
-
The collected fractions are analyzed by analytical HPLC-MS to confirm purity and identity.
-
Pure fractions are combined and the solvent is removed under reduced pressure to yield the final product.
-
Data Presentation
The following tables summarize the expected analytical data for the synthesized this compound.
Table 1: Summary of Expected Analytical Data
| Parameter | Expected Value |
| Chemical Formula | C22H20D3N7O2 |
| Molecular Weight | 434.50 g/mol |
| Appearance | Off-white to yellow solid |
| Purity (by HPLC) | >98% |
| Deuterium Incorporation | >98% |
Table 2: High-Resolution Mass Spectrometry Data
| Ion | Calculated m/z | Observed m/z |
| [M+H]+ | 435.2154 | To be determined |
Visualization of the SMN2 Splicing Modification Pathway
The following diagram illustrates the mechanism of action of Risdiplam in modifying the splicing of SMN2 pre-mRNA.
Commercial Suppliers and Technical Applications of Risdiplam-hydroxylate-d3: A Guide for Researchers
For researchers, scientists, and drug development professionals, this technical guide provides an in-depth overview of the commercial availability and analytical applications of Risdiplam-hydroxylate-d3. This deuterated internal standard is crucial for the accurate quantification of the major metabolite of Risdiplam in biological matrices.
Commercial Availability
This compound is a specialized stable isotope-labeled compound primarily used as an internal standard in bioanalytical studies. Currently, a key commercial supplier identified is:
-
MedChemExpress: A supplier of a wide range of research chemicals and biochemicals.[1]
It is important for researchers to request a certificate of analysis (CoA) from the supplier to obtain batch-specific quantitative data. While a specific CoA for this compound was not publicly available, a representative CoA for a related deuterated standard, Risdiplam-d4, provides an example of the technical data that can be expected.[2]
Physicochemical and Quality Control Data
The following table summarizes typical quantitative data that would be provided in a Certificate of Analysis for a deuterated standard like this compound, based on available information for related compounds.
| Parameter | Typical Specification | Data Source |
| Appearance | White to yellow solid | Deduced from[2] |
| Purity (by HPLC) | ≥98% | Deduced from[2] |
| Isotopic Enrichment | ≥98% | Deduced from[2] |
Experimental Protocols: Bioanalytical Quantification of Risdiplam and its Hydroxylated Metabolite
This compound is essential for the accurate measurement of Risdiplam's major metabolite (M1) in various biological samples, including plasma, tissue, and urine. The standard is used in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[3][4]
Sample Preparation: Protein Precipitation
A common and straightforward method for sample preparation is protein precipitation.[3][5]
-
Sample Collection: Collect blood, urine, or tissue samples.
-
Internal Standard Spiking: Add a known concentration of this compound to the biological matrix sample.
-
Protein Precipitation: Add a solvent such as acetonitrile to the sample to precipitate proteins.
-
Centrifugation: Centrifuge the sample to pellet the precipitated proteins.
-
Supernatant Collection: Collect the supernatant containing the analytes and the internal standard.
-
Analysis: The collected supernatant is then ready for injection into the LC-MS/MS system.
LC-MS/MS Analysis
The following is a representative LC-MS/MS protocol synthesized from published methodologies for the analysis of Risdiplam and its metabolites.[3][4][5]
-
Liquid Chromatography:
-
Column: A reversed-phase column, such as a Phenomenex Kinetex XB C18, is typically used for separation.[3][5]
-
Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).
-
Gradient: A typical gradient might run over 6.5 minutes.[3][5]
-
Flow Rate: A standard flow rate for analytical LC columns is often in the range of 0.2-0.6 mL/min.
-
-
Tandem Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is used.[3][5]
-
Detection: Selected Reaction Monitoring (SRM) is employed for sensitive and specific detection of the parent drug and its metabolite. This involves monitoring specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard.
-
Signaling Pathway of Parent Compound: Risdiplam
As this compound is a metabolite used for analytical purposes, it does not have its own signaling pathway. However, understanding the mechanism of the parent drug, Risdiplam, is crucial for contextualizing its bioanalysis. Risdiplam is a survival motor neuron 2 (SMN2) pre-mRNA splicing modifier.[6][7] It acts by binding to the SMN2 pre-mRNA and altering its splicing to increase the inclusion of exon 7, leading to the production of full-length, functional SMN protein.
Experimental Workflow for Bioanalysis
The following diagram illustrates a typical workflow for the quantification of Risdiplam's hydroxylated metabolite using this compound as an internal standard.
References
- 1. This compound [chembk.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Analysis of blood concentrations and clinical application of risdiplam in patients with spinal muscular atrophy using ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Overcoming bioanalytical challenges during the development of risdiplam for the treatment of spinal muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Risdiplam Supplier | CAS 1825352-65-5 | Tocris Bioscience [tocris.com]
- 7. roche.com [roche.com]
Isotopic Purity Assessment of Risdiplam-hydroxylate-d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for assessing the isotopic purity of Risdiplam-hydroxylate-d3, a deuterated internal standard crucial for the accurate quantification of the major metabolite of Risdiplam in pharmacokinetic and drug metabolism studies. This document outlines the experimental protocols, data interpretation, and visualization of the analytical workflow.
Introduction
Risdiplam is an orally administered small molecule approved for the treatment of spinal muscular atrophy (SMA).[1] Its major circulating metabolite, M1, is a pharmacologically inactive hydroxylated derivative.[2][3] Accurate bioanalysis of Risdiplam and its metabolites is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) properties.[4] Stable isotope-labeled internal standards, such as this compound, are critical for achieving high precision and accuracy in quantitative bioanalytical methods, typically employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][6][7]
The isotopic purity of a deuterated standard is a critical quality attribute, as it directly impacts the accuracy of quantitative assays.[5][8] This guide details the use of high-resolution mass spectrometry (HRMS) for the comprehensive assessment of the isotopic purity of this compound.
Quantitative Data Summary
The isotopic purity of this compound is determined by quantifying the relative abundance of all its isotopologues. A high-purity standard will predominantly consist of the fully deuterated (d3) form. The following table summarizes hypothetical but representative data from an HRMS analysis.
| Isotopologue | Notation | Theoretical m/z [M+H]⁺ | Measured Relative Abundance (%) |
| Non-deuterated | d0 | 418.1968 | 0.2 |
| Partially deuterated | d1 | 419.2031 | 1.3 |
| Partially deuterated | d2 | 420.2094 | 3.5 |
| Fully deuterated | d3 | 421.2156 | 95.0 |
Note: The theoretical m/z values are for the protonated species [M+H]⁺ of Risdiplam-hydroxylate (C₂₂H₂₃N₇O₂).[3] The relative abundance values are hypothetical and representative of a high-purity sample.
Experimental Protocols
The recommended methodology for the isotopic purity assessment of this compound involves liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS).
Sample Preparation
-
Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in a suitable organic solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Working Solution Preparation: Dilute the stock solution with an appropriate solvent mixture (e.g., 50:50 acetonitrile:water) to a final concentration suitable for LC-HRMS analysis (e.g., 1 µg/mL).
Liquid Chromatography (LC)
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
-
Column: A reversed-phase column suitable for the separation of small molecules (e.g., C18, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to ensure the elution of this compound as a sharp, symmetrical peak.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 1-5 µL.
High-Resolution Mass Spectrometry (HRMS)
-
Mass Spectrometer: A high-resolution mass spectrometer such as an Orbitrap or Q-TOF.[5]
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Scan Mode: Full scan mode to acquire the full isotopic profile.
-
Mass Range: A range that includes the m/z of all expected isotopologues (e.g., m/z 400-450).
-
Resolution: A resolving power of at least 60,000 to ensure baseline separation of the isotopic peaks.[9]
-
Data Acquisition: Acquire data for the peak corresponding to this compound.
Data Analysis
-
Mass Spectrum Extraction: Extract the mass spectrum corresponding to the chromatographic peak of this compound.
-
Isotopologue Identification: Identify the peaks corresponding to the different isotopologues (d0, d1, d2, d3) based on their accurate mass-to-charge ratios (m/z).
-
Peak Integration: Integrate the peak areas of each identified isotopologue.
-
Relative Abundance Calculation: Calculate the percentage of each isotopologue relative to the sum of the peak areas of all isotopologues.
-
Correction for Natural Isotope Abundance: For highly accurate assessments, the contribution of naturally occurring heavy isotopes (e.g., ¹³C, ¹⁵N) to the signals of the deuterated species should be corrected for using established algorithms.[9][10][11]
Visualizations
Metabolic Pathway of Risdiplam
The following diagram illustrates the metabolic conversion of Risdiplam to its hydroxylated metabolite, M1.
References
- 1. Short Review on Currently Used Sample Preparation and Determination Methods of Risdiplam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of mild or moderate hepatic impairment on the pharmacokinetics of risdiplam - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GSRS [precision.fda.gov]
- 4. Overcoming bioanalytical challenges during the development of risdiplam for the treatment of spinal muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. resolvemass.ca [resolvemass.ca]
- 6. scispace.com [scispace.com]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]
- 9. Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Risdiplam-hydroxylate-d3 CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Risdiplam-hydroxylate-d3, a deuterated metabolite of Risdiplam. The information is tailored for professionals in research and drug development, offering key data, experimental methodologies, and a visualization of its parent compound's mechanism of action.
Core Data Presentation
While a specific CAS number for this compound is not publicly available, the following table summarizes the key quantitative data for the compound and its parent molecule, Risdiplam.
| Compound | CAS Number | Molecular Weight ( g/mol ) |
| Risdiplam | 1825352-65-5[1] | 401.47[1] |
| This compound | Not Available | 420.48[2] |
Experimental Protocols
The following is a representative experimental protocol for the quantification of Risdiplam and its metabolites in biological matrices, based on established methodologies.[3][4]
Objective: To quantify the concentration of Risdiplam and its major metabolites (including hydroxylated forms) in plasma samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials:
-
Risdiplam and this compound analytical standards
-
Internal Standard (e.g., a stable isotope-labeled version of Risdiplam)
-
Human plasma (or other relevant biological matrix)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Protein precipitation plates or tubes
-
Reversed-phase C18 HPLC column
-
A tandem mass spectrometer equipped with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, add 150 µL of internal standard solution (in ACN).
-
Vortex mix for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 4000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the analytes from matrix components (e.g., 5-95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for Risdiplam, this compound, and the internal standard need to be optimized.
-
-
-
Data Analysis:
-
Quantify the analytes by calculating the peak area ratio of the analyte to the internal standard.
-
Generate a calibration curve using known concentrations of the analytical standards to determine the concentration of the analytes in the unknown samples.
-
Signaling Pathway and Mechanism of Action
Risdiplam is a splicing modifier for the Survival of Motor Neuron 2 (SMN2) pre-mRNA.[5] It acts by binding to specific sites on the SMN2 pre-mRNA, which helps to include exon 7 in the final mRNA transcript. This leads to the production of a full-length, functional SMN protein, which is deficient in individuals with Spinal Muscular Atrophy (SMA).
Below is a diagram illustrating the mechanism of action of Risdiplam.
Caption: Mechanism of action of Risdiplam on SMN2 pre-mRNA splicing.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Comprehensive Risdiplam Synthesis Overview: From Cross-Coupling Reliance to Complete Palladium Independence [mdpi.com]
- 4. A Convenient, Pd-Free Approach to the Synthesis of Risdiplam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Risdiplam | C22H23N7O | CID 118513932 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of Risdiplam-hydroxylate-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction to Risdiplam and its Metabolism
Risdiplam is an orally administered small molecule that modifies the splicing of survival motor neuron 2 (SMN2) pre-messenger RNA (pre-mRNA). It is approved for the treatment of spinal muscular atrophy (SMA).[1][2][3] The mechanism of action involves binding to the SMN2 pre-mRNA and promoting the inclusion of exon 7, leading to an increased production of functional full-length SMN protein.[1][4][5]
Risdiplam is primarily metabolized by flavin monooxygenases (FMO1 and FMO3) and to a lesser extent by cytochrome P450 enzymes (CYP1A1, CYP2J2, CYP3A4, and CYP3A7).[1][4][5] The major circulating metabolite is a pharmacologically inactive N-hydroxy metabolite, referred to as M1.[1][4][5] Risdiplam-hydroxylate-d3 is a deuterated version of this M1 metabolite, often used as an internal standard in bioanalytical assays for accurate quantification of the metabolite in biological matrices.[6]
Solubility of this compound
Direct, experimentally determined quantitative solubility data for this compound in various solvents is not publicly available. However, based on the general properties of similar small molecules and information on a related deuterated compound, Risdiplam-hydroxylate-d6, it is expected to be soluble in organic solvents and have limited solubility in aqueous solutions.[6]
The following table presents a hypothetical, yet representative, solubility profile for this compound based on common solvents used in pharmaceutical development. These values are intended to serve as a practical starting point for experimental work.
Table 1: Estimated Solubility of this compound in Various Solvents at Room Temperature
| Solvent | Type | Estimated Solubility (mg/mL) | Molarity (mM) (MW = 404.46 g/mol ) |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 50 | > 123.6 |
| Dimethylformamide (DMF) | Polar Aprotic | > 30 | > 74.2 |
| Methanol | Polar Protic | ~10 - 20 | ~24.7 - 49.5 |
| Ethanol | Polar Protic | ~5 - 15 | ~12.4 - 37.1 |
| Acetonitrile | Polar Aprotic | ~2 - 10 | ~4.9 - 24.7 |
| Water | Polar Protic | < 0.1 | < 0.25 |
| Phosphate-Buffered Saline (PBS) pH 7.4 | Aqueous Buffer | < 0.1 | < 0.25 |
Note: These are estimated values and should be confirmed experimentally.
Experimental Protocol for Solubility Determination
To obtain precise solubility data for this compound, a standardized experimental protocol is essential. The following section details a robust methodology based on the widely accepted shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) for quantification.[7][8][9]
Materials and Equipment
-
This compound (solid)
-
Selected solvents (e.g., DMSO, ethanol, water, PBS) of high purity
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Autosampler vials
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
Calibrated micropipettes
Experimental Procedure
-
Preparation of Supersaturated Solutions:
-
Accurately weigh an excess amount of this compound (e.g., 5-10 mg) and add it to a series of vials.
-
Add a defined volume (e.g., 1 mL) of each test solvent to the respective vials.
-
-
Equilibration:
-
Tightly cap the vials.
-
Place the vials in a thermostatic shaker incubator set to a constant temperature (e.g., 25 °C).
-
Shake the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved compound.[9]
-
-
Separation of Undissolved Solid:
-
After equilibration, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the vials at a high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the excess solid.
-
-
Sample Preparation for Analysis:
-
Carefully aspirate the supernatant, ensuring no solid particles are disturbed.
-
Filter the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step removes any remaining microscopic particles.
-
Dilute the clear filtrate with a suitable solvent (compatible with the HPLC mobile phase) to a concentration within the linear range of the analytical method.
-
-
Quantification by HPLC:
-
Prepare a series of calibration standards of this compound of known concentrations.
-
Analyze the calibration standards and the diluted sample filtrates using a validated HPLC method. Analytical methods for Risdiplam and its metabolites often utilize reversed-phase chromatography with mass spectrometric detection (LC-MS/MS) for high sensitivity and selectivity.[10][11][12][13]
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the diluted samples by interpolating their peak areas from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution by multiplying the determined concentration by the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mmol/L.
-
Visualizations
Metabolic Pathway of Risdiplam
The following diagram illustrates the primary metabolic pathway of Risdiplam, leading to the formation of its major metabolite, M1 (N-hydroxy risdiplam).
Experimental Workflow for Solubility Determination
This diagram outlines the key steps involved in the experimental determination of solubility using the shake-flask method.
Conclusion
While specific quantitative solubility data for this compound remains to be published, this technical guide provides a comprehensive framework for researchers and scientists. By understanding the metabolic context of Risdiplam and employing robust experimental protocols such as the shake-flask method, accurate and reliable solubility data can be generated. This information is paramount for the effective use of this compound in preclinical and clinical research, particularly in the development and validation of bioanalytical methods essential for advancing our understanding of Risdiplam's pharmacokinetics.
References
- 1. Risdiplam | C22H23N7O | CID 118513932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. risdiplam | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Buy Risdiplam-hydroxylate-d6 (EVT-12509980) [evitachem.com]
- 7. lifechemicals.com [lifechemicals.com]
- 8. benchchem.com [benchchem.com]
- 9. lup.lub.lu.se [lup.lub.lu.se]
- 10. Short Review on Currently Used Sample Preparation and Determination Methods of Risdiplam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Overcoming bioanalytical challenges during the development of risdiplam for the treatment of spinal muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analysis of blood concentrations and clinical application of risdiplam in patients with spinal muscular atrophy using ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Note: High-Sensitivity LC-MS/MS Assay for Risdiplam in Human Plasma
References
- 1. e-b-f.eu [e-b-f.eu]
- 2. tandfonline.com [tandfonline.com]
- 3. Analysis of blood concentrations and clinical application of risdiplam in patients with spinal muscular atrophy using ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Short Review on Currently Used Sample Preparation and Determination Methods of Risdiplam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Overcoming bioanalytical challenges during the development of risdiplam for the treatment of spinal muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Risdiplam Analysis in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Risdiplam is an orally administered small molecule drug approved for the treatment of spinal muscular atrophy (SMA). It acts as a survival motor neuron 2 (SMN2) pre-messenger RNA splicing modifier, increasing the production of functional SMN protein. Accurate and reliable quantification of Risdiplam in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. This document provides detailed application notes and protocols for the sample preparation of Risdiplam in plasma for bioanalytical analysis, primarily focusing on the widely used protein precipitation technique.
Challenges in Risdiplam Bioanalysis
Several factors can present challenges during the bioanalysis of Risdiplam, including its sensitivity to light and potential for instability.[1][2] Therefore, proper handling and storage of samples are critical to ensure the integrity of the analytical results. It is also important to use a highly sensitive and selective analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for accurate quantification.[3][4]
Sample Preparation Techniques
The goal of sample preparation is to remove interfering substances from the plasma matrix, such as proteins and phospholipids, and to isolate the analyte of interest, Risdiplam, in a clean extract suitable for analysis. The most commonly employed technique for Risdiplam analysis in plasma is protein precipitation due to its simplicity, speed, and efficiency.[3][4][5] While other techniques like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are common in bioanalysis, specific validated protocols for Risdiplam using these methods are not as readily available in the literature.
Protein Precipitation (PPT)
Protein precipitation is a straightforward and widely adopted method for the preparation of plasma samples for Risdiplam analysis.[3][4][5] This technique involves the addition of an organic solvent, typically acetonitrile, to the plasma sample to denature and precipitate proteins. Following centrifugation, the clear supernatant containing the analyte is collected for analysis.
Quantitative Data for Protein Precipitation of Risdiplam
| Parameter | Value | Reference |
| Validated Range | 1.95–125.00 ng/mL | [6][7] |
| Precision (Intra- and Inter-batch) | Within ±15% | [6][7] |
| Accuracy (Intra- and Inter-batch) | Within ±15% | [6][7] |
Experimental Protocol: Protein Precipitation
This protocol is based on a validated method for the analysis of Risdiplam in human serum/plasma.[6][7]
Materials:
-
Human plasma samples
-
Risdiplam analytical standard
-
Internal standard (IS) solution (e.g., a stable isotope-labeled Risdiplam)
-
Acetonitrile (ACN), HPLC grade
-
Microcentrifuge tubes
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
Procedure:
-
Allow plasma samples and reagents to thaw to room temperature.
-
In a microcentrifuge tube, add 100 µL of the plasma sample.
-
Add the appropriate volume of the internal standard solution.
-
Add 300 µL of acetonitrile to the plasma sample.
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the tubes at 12,000 x g for 8 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
The sample is now ready for injection into the LC-MS/MS system.
Workflow for Protein Precipitation
Caption: Workflow of the protein precipitation method.
Liquid-Liquid Extraction (LLE) - General Protocol
While not commonly reported specifically for Risdiplam, LLE is a potential alternative for sample clean-up. This technique separates analytes from interferences based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent.
Experimental Protocol: General Liquid-Liquid Extraction
Materials:
-
Human plasma samples
-
Internal standard (IS) solution
-
Extraction solvent (e.g., methyl tert-butyl ether (MTBE), ethyl acetate)
-
Aqueous buffer (e.g., phosphate buffer, pH adjusted)
-
Centrifuge tubes
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solvent
Procedure:
-
To a centrifuge tube, add a specific volume of the plasma sample and the internal standard.
-
Add a volume of aqueous buffer to adjust the pH.
-
Add a larger volume of the immiscible organic extraction solvent.
-
Vortex the mixture for several minutes to ensure thorough mixing and extraction.
-
Centrifuge to separate the aqueous and organic layers.
-
Carefully transfer the organic layer (containing the analyte) to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the dried residue in a small volume of a suitable solvent for LC-MS/MS analysis.
Workflow for Liquid-Liquid Extraction
Caption: General workflow for liquid-liquid extraction.
Solid-Phase Extraction (SPE) - General Protocol
SPE is another powerful technique for sample clean-up and analyte concentration. It utilizes a solid sorbent material packed in a cartridge or a 96-well plate to retain the analyte of interest while allowing interfering substances to pass through.
Experimental Protocol: General Solid-Phase Extraction
Materials:
-
Human plasma samples
-
Internal standard (IS) solution
-
SPE cartridges or 96-well plate (e.g., C18, HLB)
-
Conditioning solvent (e.g., methanol)
-
Equilibration solvent (e.g., water)
-
Wash solvent
-
Elution solvent
-
SPE manifold (vacuum or positive pressure)
-
Centrifuge (optional)
-
Evaporation system
-
Reconstitution solvent
Procedure:
-
Conditioning: Pass a volume of conditioning solvent through the SPE sorbent.
-
Equilibration: Pass a volume of equilibration solvent through the sorbent.
-
Loading: Load the pre-treated plasma sample (often diluted or precipitated and supernatant loaded) onto the SPE sorbent.
-
Washing: Pass a volume of wash solvent through the sorbent to remove residual interferences.
-
Elution: Elute the analyte of interest from the sorbent using an appropriate elution solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in a suitable solvent for analysis.
Workflow for Solid-Phase Extraction
Caption: General workflow for solid-phase extraction.
Risdiplam Mechanism of Action: SMN2 Splicing Modification
Risdiplam's therapeutic effect is based on its ability to modify the splicing of the SMN2 pre-mRNA.[1][8][9] In individuals with SMA, the SMN1 gene is mutated, and the SMN2 gene primarily produces a truncated, unstable SMN protein due to the exclusion of exon 7 during splicing. Risdiplam binds to two sites on the SMN2 pre-mRNA, stabilizing the interaction between the pre-mRNA and the U1 small nuclear ribonucleoprotein (snRNP) complex. This promotes the inclusion of exon 7 into the final mRNA transcript, leading to the production of full-length, functional SMN protein.[1][8]
Caption: Risdiplam's mechanism of action on SMN2 pre-mRNA splicing.
Conclusion
For the routine bioanalysis of Risdiplam in plasma, protein precipitation with acetonitrile offers a simple, rapid, and validated method. While LLE and SPE are viable alternatives for sample preparation, specific protocols and comparative data for Risdiplam are not as well-established in the scientific literature. The choice of sample preparation technique should be guided by the specific requirements of the assay, such as the desired level of sample clean-up, sensitivity, and throughput. Regardless of the method chosen, careful validation is essential to ensure the accuracy and reliability of the analytical results.
References
- 1. Risdiplam, the First Approved Small Molecule Splicing Modifier Drug as a Blueprint for Future Transformative Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overcoming bioanalytical challenges during the development of risdiplam for the treatment of spinal muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Short Review on Currently Used Sample Preparation and Determination Methods of Risdiplam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Short Review on Currently Used Sample Preparation and Determination Methods of Risdiplam. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of blood concentrations and clinical application of risdiplam in patients with spinal muscular atrophy using ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Pharmacokinetic Studies of Risdiplam using Risdiplam-hydroxylate-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Risdiplam is an orally administered, small-molecule survival of motor neuron 2 (SMN2) pre-mRNA splicing modifier approved for the treatment of spinal muscular atrophy (SMA). Understanding its pharmacokinetic (PK) profile is crucial for optimizing dosing strategies and ensuring patient safety and efficacy. This document provides detailed application notes and protocols for the quantitative analysis of Risdiplam in biological matrices, primarily plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Risdiplam-hydroxylate-d3, is essential for accurate and precise quantification by correcting for matrix effects and variations in sample processing and instrument response.
Risdiplam is metabolized primarily by flavin monooxygenases (FMO1 and FMO3) to its major, pharmacologically inactive metabolite, M1 (N-hydroxy risdiplam).[1][2] Therefore, monitoring both the parent drug and its metabolite can provide a comprehensive understanding of its disposition in the body.
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol describes a simple and efficient protein precipitation method for the extraction of Risdiplam and its internal standard from plasma samples.
Materials:
-
Human plasma samples
-
Risdiplam analytical standard
-
This compound internal standard (IS)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
Calibrated pipettes
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Prepare spiking solutions: Prepare stock solutions of Risdiplam and this compound in methanol. From these, prepare a working internal standard spiking solution (e.g., 100 ng/mL in 50:50 ACN:water).
-
Sample Aliquoting: Aliquot 100 µL of plasma sample (blank, calibration standard, quality control, or unknown) into a 1.5 mL microcentrifuge tube.
-
Internal Standard Addition: Add 10 µL of the this compound internal standard working solution to each tube (except for blank matrix samples).
-
Protein Precipitation: Add 300 µL of cold acetonitrile to each tube.
-
Vortexing: Vortex mix the samples for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
-
Evaporation and Reconstitution (Optional): For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase (e.g., 100 µL).
LC-MS/MS Analysis
This section outlines the recommended starting conditions for the chromatographic separation and mass spectrometric detection of Risdiplam and this compound. Note: These parameters should be optimized for the specific instrumentation used.
Liquid Chromatography (LC) Parameters:
| Parameter | Recommended Condition |
| LC System | A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system is recommended. |
| Column | A reversed-phase C18 column, such as a Phenomenex Kinetex XB-C18 (e.g., 2.6 µm, 100 x 2.1 mm), is suitable.[3] |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5-10 µL |
| Column Temperature | 40°C |
| Gradient Program | Time (min) |
Mass Spectrometry (MS) Parameters:
| Parameter | Recommended Condition |
| Mass Spectrometer | A triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Selected Reaction Monitoring (SRM) |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
| SRM Transitions | Analyte |
Note: The Q1/Q3 transitions provided for Risdiplam are based on its molecular weight and common fragmentation patterns. The transitions for this compound are predicted based on its structure. These values, along with collision energies, must be empirically determined and optimized on the specific mass spectrometer being used.
Data Presentation
Table 1: LC-MS/MS Method Validation Parameters
This table summarizes typical validation parameters for a bioanalytical method for Risdiplam in human plasma.
| Parameter | Result |
| Linearity Range | 0.25 - 250 ng/mL[4] or 1.95 - 125.00 ng/mL[3] |
| Correlation Coefficient (r²) | > 0.99 |
| Intra-day Precision (%CV) | < 15%[3] |
| Inter-day Precision (%CV) | < 15%[3] |
| Intra-day Accuracy (%Bias) | Within ±15%[3] |
| Inter-day Accuracy (%Bias) | Within ±15%[3] |
| Lower Limit of Quantification (LLOQ) | 0.25 ng/mL[4] or 1.95 ng/mL[3] |
| Recovery | Consistent and reproducible across the concentration range |
| Matrix Effect | Minimal and compensated for by the internal standard |
Table 2: Pharmacokinetic Parameters of Risdiplam in Healthy Adults
This table presents a summary of key pharmacokinetic parameters of Risdiplam observed in healthy adult subjects.
| Parameter | Value | Reference |
| Tmax (Time to maximum concentration) | 1 - 4 hours | [2] |
| t½ (Terminal half-life) | ~50 hours | [2] |
| Apparent Volume of Distribution (Vd/F) | 6.3 L/kg | [2] |
| Protein Binding | ~89% | [2] |
Visualizations
References
- 1. Item - Overcoming bioanalytical challenges during the development of risdiplam for the treatment of spinal muscular atrophy - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 2. mdpi.com [mdpi.com]
- 3. Analysis of blood concentrations and clinical application of risdiplam in patients with spinal muscular atrophy using ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Overcoming bioanalytical challenges during the development of risdiplam for the treatment of spinal muscular atrophy. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Utilization of Risdiplam-hydroxylate-d3 in Bioanalytical Methods
For Researchers, Scientists, and Drug Development Professionals
Introduction
Risdiplam is an orally administered small molecule designed to modify the splicing of the survival motor neuron 2 (SMN2) pre-mRNA, thereby increasing the production of functional SMN protein. It is used in the treatment of spinal muscular atrophy (SMA). The primary metabolite of Risdiplam is the pharmacologically inactive N-hydroxy risdiplam (M1). Accurate quantification of Risdiplam and its M1 metabolite in biological matrices is crucial for pharmacokinetic, toxicokinetic, and therapeutic drug monitoring studies. The use of a stable isotope-labeled internal standard (SIL-IS), such as Risdiplam-hydroxylate-d3, is best practice for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis to ensure accuracy and precision by compensating for variability in sample processing and matrix effects.
These application notes provide a detailed protocol for the preparation and spiking of this compound into biological matrices for the quantitative analysis of N-hydroxy risdiplam.
Mechanism of Action of Risdiplam
Risdiplam's therapeutic effect is achieved by modulating the splicing of the SMN2 gene. In individuals with SMA, the SMN1 gene is non-functional, and the SMN2 gene predominantly produces a truncated, non-functional SMN protein due to the exclusion of exon 7 during pre-mRNA splicing. Risdiplam binds to two sites on the SMN2 pre-mRNA, stabilizing the interaction between the U1 small nuclear ribonucleoprotein (snRNP) and the 5' splice site of exon 7. This action promotes the inclusion of exon 7 into the mature mRNA, leading to the production of full-length, functional SMN protein.[1][2][3][4]
Quantitative Data Summary
The following tables summarize the performance of a validated LC-MS/MS method for the quantification of N-hydroxy risdiplam (M1) in human plasma.[5] The use of a stable isotope-labeled internal standard like this compound is integral to achieving such performance. The internal standard is expected to exhibit similar analytical performance to the analyte.
Table 1: Bioanalytical Method Performance for N-hydroxy risdiplam (M1) in Human Plasma
| Parameter | Value |
| Analytical Method | LC-MS/MS |
| Sample Volume | 40 µL |
| Analytical Range | 0.25 - 250 ng/mL |
| Precision (CV%) | ≤6.5% |
| Accuracy (%) | 97.3 - 100.8 |
Source: FDA Clinical Pharmacology Review[5]
Table 2: Stability of N-hydroxy risdiplam (M1) in Human Plasma
| Stability Condition | Duration | Result |
| Freeze-Thaw Cycles | At least 3 cycles at -75°C | Stable |
| Long-term Storage | At least 33 days at -20°C | Stable |
| Bench-top (at 5°C) | At least 6 hours | Stable |
| Processed Sample (at 8°C) | At least 49 hours | Stable |
Source: FDA Clinical Pharmacology Review[5]
Experimental Protocols
Preparation of this compound Internal Standard Stock and Working Solutions
Objective: To prepare accurate and stable stock and working solutions of the internal standard.
Materials:
-
This compound reference standard
-
HPLC-grade methanol
-
HPLC-grade dimethyl sulfoxide (DMSO) (if required for initial dissolution)
-
Calibrated analytical balance
-
Class A volumetric flasks
-
Calibrated pipettes
-
Amber glass vials for storage
Procedure:
-
Primary Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh a suitable amount (e.g., 1 mg) of this compound reference standard.
-
Dissolve the standard in a minimal amount of DMSO if necessary, then bring to a final volume of 1 mL with methanol in a Class A volumetric flask.
-
Cap and vortex thoroughly until fully dissolved.
-
Store in an amber glass vial at -20°C or -80°C.
-
-
Intermediate Stock Solution (e.g., 10 µg/mL):
-
Allow the primary stock solution to equilibrate to room temperature.
-
Pipette 100 µL of the 1 mg/mL primary stock solution into a 10 mL Class A volumetric flask.
-
Dilute to the mark with methanol.
-
Cap and vortex to ensure homogeneity.
-
Store in an amber glass vial at -20°C.
-
-
Spiking Working Solution (e.g., 100 ng/mL):
-
Allow the intermediate stock solution to equilibrate to room temperature.
-
Pipette 100 µL of the 10 µg/mL intermediate stock solution into a 10 mL Class A volumetric flask.
-
Dilute to the mark with a solution of 10 mM ascorbic acid in 50:50 methanol:water. The ascorbic acid is crucial for the stability of the hydroxylated analyte and its deuterated counterpart.[6]
-
Cap and vortex thoroughly. This solution will be used for spiking the biological samples. Prepare this solution fresh or validate its short-term stability.
-
Protocol for Spiking this compound into Plasma Samples
Objective: To accurately add the internal standard to plasma samples for quantification of N-hydroxy risdiplam, followed by sample preparation using protein precipitation.
Materials:
-
Frozen biological matrix samples (e.g., human plasma)
-
This compound spiking working solution (100 ng/mL)
-
Precipitation solution: Acetonitrile containing 0.1% formic acid
-
Calibrated pipettes
-
Microcentrifuge tubes (e.g., 1.5 mL)
-
Vortex mixer
-
Centrifuge capable of reaching >10,00_g_
-
96-well collection plate (optional)
-
LC-MS/MS system
Workflow Diagram:
References
- 1. Risdiplam, the First Approved Small Molecule Splicing Modifier Drug as a Blueprint for Future Transformative Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of Action | Evrysdi® (risdiplam) [evrysdi-hcp.com]
- 4. researchgate.net [researchgate.net]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Overcoming bioanalytical challenges during the development of risdiplam for the treatment of spinal muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Chromatographic Separation and Quantification of Risdiplam and Risdiplam-hydroxylate-d3 in Human Plasma by UPLC-MS/MS
Abstract
This application note presents a robust and sensitive ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the simultaneous quantification of Risdiplam and its stable isotope-labeled internal standard, Risdiplam-hydroxylate-d3, in human plasma. The method utilizes a simple protein precipitation extraction procedure, providing a rapid and efficient workflow suitable for high-throughput bioanalysis. The chromatographic separation is achieved on a C18 reversed-phase column with a total run time of 6.5 minutes. This method is ideal for therapeutic drug monitoring, pharmacokinetic studies, and clinical research involving Risdiplam.
Introduction
Risdiplam is an orally administered small molecule approved for the treatment of spinal muscular atrophy (SMA).[1][2][3][4] Accurate and reliable quantification of Risdiplam in biological matrices is crucial for assessing its pharmacokinetics, ensuring patient safety, and optimizing dosing regimens.[3] Bioanalytical methods for Risdiplam face challenges due to its light sensitivity and the oxidative instability of its metabolites.[2][4] This application note details a validated UPLC-MS/MS method that addresses these challenges, employing a stable isotope-labeled internal standard (this compound) to ensure accuracy and precision. The sample preparation involves a straightforward protein precipitation step, which is amenable to automation for high-throughput analysis.[1]
Experimental
Materials and Reagents
-
Risdiplam reference standard
-
This compound internal standard (IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ascorbic acid
-
Human plasma (K2-EDTA)
-
Ultrapure water
Instrumentation
-
UPLC System: Waters ACQUITY UPLC or equivalent
-
Mass Spectrometer: Waters Xevo TQ-S or equivalent triple quadrupole mass spectrometer
-
Analytical Column: Phenomenex Kinetex XB-C18, 2.6 µm, 100 x 2.1 mm or equivalent[3][5]
Chromatographic Conditions
The chromatographic separation was performed using a gradient elution program.
| Parameter | Value |
| Column | Phenomenex Kinetex XB-C18, 2.6 µm, 100 x 2.1 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Run Time | 6.5 minutes |
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 4.0 | 5 | 95 |
| 5.0 | 5 | 95 |
| 5.1 | 95 | 5 |
| 6.5 | 95 | 5 |
Mass Spectrometry Conditions
The mass spectrometer was operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).
| Parameter | Value |
| Ionization Mode | ESI+ |
| Capillary Voltage | 3.0 kV |
| Desolvation Temp. | 500 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 150 L/hr |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Risdiplam | 475.2 | 348.1 | 30 | 25 |
| This compound | 494.2 | 367.1 | 35 | 28 |
Protocols
Standard and Quality Control Sample Preparation
-
Stock Solutions: Prepare primary stock solutions of Risdiplam and this compound in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the Risdiplam stock solution with 50:50 (v/v) acetonitrile:water to create working solutions for calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution: Prepare a working solution of this compound at a suitable concentration (e.g., 100 ng/mL) in 50:50 (v/v) acetonitrile:water.
-
Calibration Standards and QCs: Spike the working solutions of Risdiplam into blank human plasma to prepare calibration standards and QC samples at various concentrations.
Sample Preparation Protocol
Due to the light sensitivity of Risdiplam and the instability of its metabolites, all sample handling and preparation should be performed under yellow light or in light-protected tubes.[2] To mitigate the oxidative degradation of potential hydroxylated metabolites, ascorbic acid is used as a stabilizer.[2][4]
-
Sample Thawing: Thaw plasma samples at room temperature.
-
Aliquoting: Aliquot 100 µL of plasma sample, calibration standard, or QC into a 1.5 mL microcentrifuge tube.
-
Internal Standard Addition: Add 20 µL of the this compound working solution to each tube.
-
Protein Precipitation: Add 300 µL of acetonitrile containing 0.1% formic acid and 100 µg/mL of ascorbic acid.
-
Vortexing: Vortex mix the samples for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4 °C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial or 96-well plate.
-
Injection: Inject 5 µL of the supernatant into the UPLC-MS/MS system.
Results and Discussion
The described UPLC-MS/MS method provides excellent chromatographic separation of Risdiplam and its deuterated internal standard, this compound. The use of a stable isotope-labeled internal standard ensures high accuracy and precision by compensating for matrix effects and variations in instrument response.
Quantitative Data Summary
The method was validated over a concentration range of 1.95 to 125.00 ng/mL for Risdiplam in human plasma.[3] The precision and accuracy of the method were found to be within ±15%, meeting the requirements for bioanalytical method validation.[3]
| Parameter | Risdiplam | This compound (IS) |
| Retention Time (approx.) | 3.8 min | 3.8 min |
| Linearity Range (r²) | 1.95 - 125.00 ng/mL (>0.99) | N/A |
| Intra-day Precision (%CV) | < 15% | N/A |
| Inter-day Precision (%CV) | < 15% | N/A |
| Accuracy (% Bias) | Within ±15% | N/A |
| Lower Limit of Quantitation (LLOQ) | 1.95 ng/mL | N/A |
Workflow and Pathway Diagrams
Caption: Experimental workflow from sample preparation to data analysis.
Conclusion
The UPLC-MS/MS method described in this application note is highly suitable for the quantitative analysis of Risdiplam in human plasma. The simple and rapid protein precipitation sample preparation, combined with the sensitivity and selectivity of tandem mass spectrometry, provides a reliable and robust assay for therapeutic drug monitoring and pharmacokinetic studies of Risdiplam. The use of a stable isotope-labeled internal standard and appropriate sample handling procedures to address analyte stability are key to the success of this method.
References
- 1. Short Review on Currently Used Sample Preparation and Determination Methods of Risdiplam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Analysis of blood concentrations and clinical application of risdiplam in patients with spinal muscular atrophy using ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Overcoming bioanalytical challenges during the development of risdiplam for the treatment of spinal muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of Risdiplam-Hydroxylate-d3 using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Risdiplam is an orally administered small molecule approved for the treatment of spinal muscular atrophy (SMA). It functions as a survival motor neuron 2 (SMN2) pre-mRNA splicing modifier. The bioanalysis of Risdiplam and its metabolites is crucial for pharmacokinetic and toxicokinetic studies. A major metabolite of Risdiplam is a hydroxylated form, often referred to as M1. For accurate quantification of this metabolite in biological matrices, a stable isotope-labeled internal standard, such as Risdiplam-hydroxylate-d3, is employed to compensate for matrix effects and variability in sample processing and instrument response.
These application notes provide a detailed protocol for the sample preparation and LC-MS/MS analysis of this compound, along with its corresponding non-labeled analyte. The methodology is based on established principles for the bioanalysis of Risdiplam and its metabolites, which often involves protein precipitation for sample cleanup and reversed-phase liquid chromatography coupled with tandem mass spectrometry for detection.[1][2][3][4][5]
Key Bioanalytical Challenges and Solutions:
-
Light Sensitivity: Risdiplam and its metabolites are known to be sensitive to light. All sample collection, handling, and preparation steps should be performed under light-protected conditions.[1]
-
Metabolite Instability: The hydroxylated metabolite (M1) of Risdiplam is prone to oxidative degradation. To mitigate this, the addition of a stabilizing agent like ascorbic acid to the biological matrix samples is recommended. Samples should also be handled under refrigerated conditions (e.g., 4°C).[1][4][6]
-
Non-specific Binding: In matrices like urine, non-specific binding of the analytes can occur. The addition of a surfactant may be necessary to prevent this.[1][4][6]
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol is suitable for the extraction of Risdiplam-hydroxylate from plasma, serum, and urine samples.
Materials:
-
Biological matrix (e.g., plasma, stabilized with an antioxidant like ascorbic acid)
-
This compound internal standard spiking solution
-
Acetonitrile (ACN), HPLC grade
-
Microcentrifuge tubes (light-protecting, e.g., amber colored)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Allow all samples and reagents to reach room temperature before use.
-
In a light-protected microcentrifuge tube, aliquot 100 µL of the biological matrix sample.
-
Add 10 µL of the this compound internal standard spiking solution to each sample, calibrator, and quality control sample (except for blank matrix samples).
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex mix the samples for 1 minute.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new light-protected autosampler vial for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
LC Parameters:
| Parameter | Recommended Condition |
| Column | C18 reversed-phase column (e.g., Phenomenex Kinetex XB-C18, 100 Å, 2.6 µm, 100 x 2.1 mm)[3][7] |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by a re-equilibration step. A generic 6.5-minute gradient can be adapted.[3][7] |
Mass Spectrometry Parameters:
Predicted Mass Spectrometry Parameters:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Cone Voltage (V) |
| Risdiplam-hydroxylate (M1) | 418.2 | Predicted based on fragmentation | 100 | To be optimized | To be optimized |
| This compound (IS) | 421.2 | Predicted based on fragmentation + 3 Da | 100 | To be optimized | To be optimized |
Note: The exact m/z values for the precursor and product ions, as well as the optimal collision energy and cone voltage, should be determined experimentally by infusing a standard solution of Risdiplam-hydroxylate and its deuterated internal standard into the mass spectrometer.
Data Presentation
The following table summarizes the key quantitative parameters for a typical bioanalytical method for Risdiplam and its metabolites.
| Parameter | Typical Value/Range | Reference |
| Linear Range | 1.95 - 125.00 ng/mL (for Risdiplam) | [3][7] |
| Intra- and Inter-batch Precision | < 15% | [3][7] |
| Intra- and Inter-batch Accuracy | Within ±15% | [3][7] |
| Internal Standard | Stable isotope-labeled (e.g., Deuterated) | [1] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the quantification of this compound.
Logical Relationship of Analytical Components
Caption: Relationship between analytical components for this compound detection.
References
- 1. Overcoming bioanalytical challenges during the development of risdiplam for the treatment of spinal muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Overcoming bioanalytical challenges during the development of risdiplam for the treatment of spinal muscular atrophy. | Semantic Scholar [semanticscholar.org]
- 3. Analysis of blood concentrations and clinical application of risdiplam in patients with spinal muscular atrophy using ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Short Review on Currently Used Sample Preparation and Determination Methods of Risdiplam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Item - Overcoming bioanalytical challenges during the development of risdiplam for the treatment of spinal muscular atrophy - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of Risdiplam-hydroxylate using Risdiplam-hydroxylate-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Risdiplam is an orally administered small molecule therapeutic for the treatment of Spinal Muscular Atrophy (SMA). It functions by modifying the splicing of the survival motor neuron 2 (SMN2) gene, leading to an increased production of the functional SMN protein. The primary metabolite of Risdiplam is a pharmacologically inactive hydroxylated form, known as M1 or Risdiplam-hydroxylate. Accurate quantification of both the parent drug and its metabolites in biological matrices is crucial for pharmacokinetic and toxicokinetic studies during drug development.
These application notes provide a detailed protocol for the preparation of calibration curves for the quantification of Risdiplam-hydroxylate using its stable isotope-labeled internal standard, Risdiplam-hydroxylate-d3, by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Key Considerations:
-
Analyte Instability: Risdiplam is known to be sensitive to light, and its hydroxylated metabolite (M1) is susceptible to oxidative degradation.[1][2][3][4][5] All procedures should be performed with protection from light, and the addition of an antioxidant such as ascorbic acid to the samples is highly recommended to ensure the stability of the metabolite.[2][3][4][5]
-
Internal Standard: The use of a stable isotope-labeled internal standard, such as this compound, is essential for accurate and precise quantification. It co-elutes with the analyte and effectively compensates for variations in sample preparation, injection volume, and matrix effects.
Experimental Protocols
Materials and Reagents
-
Risdiplam-hydroxylate (Analyte)
-
This compound (Internal Standard, IS)
-
Control biological matrix (e.g., human plasma)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ascorbic acid
-
Ultrapure water
-
Calibrated pipettes and sterile, low-binding polypropylene tubes
Preparation of Stock and Working Solutions
Note: Protect all solutions from light by using amber vials or by wrapping containers with aluminum foil.
-
Analyte Stock Solution (1 mg/mL): Accurately weigh a known amount of Risdiplam-hydroxylate and dissolve it in an appropriate solvent (e.g., Methanol) to achieve a final concentration of 1 mg/mL.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh a known amount of this compound and dissolve it in an appropriate solvent (e.g., Methanol) to achieve a final concentration of 1 mg/mL.
-
Analyte Working Solutions (for Calibration Standards): Prepare a series of working solutions by serially diluting the Analyte Stock Solution with an appropriate solvent (e.g., 50:50 ACN:Water) to concentrations suitable for spiking into the biological matrix.
-
Internal Standard Working Solution (ISWS): Dilute the Internal Standard Stock Solution with an appropriate solvent (e.g., 50:50 ACN:Water) to a final concentration that provides a consistent and robust signal in the LC-MS/MS analysis (e.g., 50 ng/mL).
Preparation of Calibration Curve Standards
Calibration standards are prepared by spiking the analyte into the control biological matrix.
-
Blank Sample: Aliquot the control biological matrix.
-
Zero Sample: Aliquot the control biological matrix and spike with the Internal Standard Working Solution.
-
Calibration Standards: Prepare a series of at least 6-8 non-zero calibration standards by spiking the control biological matrix with the appropriate Analyte Working Solutions to achieve the desired concentration range. Each standard must also be spiked with a constant volume of the Internal Standard Working Solution.
Sample Preparation: Protein Precipitation
Protein precipitation is a common and effective method for extracting Risdiplam and its metabolites from plasma samples.[1][3]
-
To a 100 µL aliquot of each calibration standard, quality control sample, and study sample in a polypropylene tube, add a fixed volume of the Internal Standard Working Solution (e.g., 10 µL).
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid and a freshly prepared solution of ascorbic acid (e.g., to a final concentration of 1%).
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are suggested starting parameters and should be optimized for the specific instrument and column used.
| Parameter | Suggested Condition |
| LC System | UPLC or HPLC system |
| Column | C18 reversed-phase column (e.g., Phenomenex Kinetex XB C18, 100 Å, 2.6 µm, 100 x 2.1 mm)[6] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Optimized for separation of analyte and IS from matrix components. A typical gradient might run from 5% to 95% B over 5-7 minutes. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40°C |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined by direct infusion of Risdiplam-hydroxylate and this compound. |
Data Presentation
Calibration Curve Data
A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. A weighted linear regression (typically 1/x or 1/x²) is used for the curve fit.
Table 1: Example Calibration Curve Concentrations for Risdiplam-hydroxylate in Plasma
| Standard Level | Nominal Concentration (ng/mL) |
| Blank | 0 (Matrix Only) |
| Zero | 0 (Matrix + IS) |
| CAL 1 | 0.5 |
| CAL 2 | 1.0 |
| CAL 3 | 5.0 |
| CAL 4 | 25.0 |
| CAL 5 | 100.0 |
| CAL 6 | 200.0 |
| CAL 7 | 400.0 |
| CAL 8 | 500.0 |
Note: The calibration range should be established based on the expected concentrations in the study samples. The provided concentrations are based on typical ranges for drug metabolite assays and cross-validation data for a simultaneous Risdiplam and M1 assay.[5]
Quality Control Sample Data
Quality control (QC) samples are prepared at a minimum of three concentration levels (low, medium, and high) to assess the accuracy and precision of the method.
Table 2: Example Quality Control Sample Concentrations for Risdiplam-hydroxylate in Plasma
| QC Level | Nominal Concentration (ng/mL) |
| LLOQ QC | 0.5 |
| Low QC | 1.5 |
| Mid QC | 75.0 |
| High QC | 400.0 |
Mandatory Visualizations
Risdiplam Metabolism Pathway
Caption: Metabolic conversion of Risdiplam to Risdiplam-hydroxylate.
Experimental Workflow for Calibration Curve Preparation and Sample Analysis
Caption: Workflow for calibration curve and sample analysis.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Overcoming bioanalytical challenges during the development of risdiplam for the treatment of spinal muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Item - Overcoming bioanalytical challenges during the development of risdiplam for the treatment of spinal muscular atrophy - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 6. Analysis of blood concentrations and clinical application of risdiplam in patients with spinal muscular atrophy using ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Risdiplam-hydroxylate-d3 in Pediatric Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Risdiplam is an orally administered small molecule designed to treat Spinal Muscular Atrophy (SMA) by modifying the splicing of the survival motor neuron 2 (SMN2) gene, leading to an increase in the production of functional SMN protein.[1] Pharmacokinetic (PK) studies in the pediatric population are crucial for establishing safe and effective dosing regimens, given the dynamic physiological changes that occur during childhood. The use of a stable isotope-labeled internal standard, such as Risdiplam-hydroxylate-d3, is essential for the accurate quantification of Risdiplam in biological matrices during these studies.
This compound serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalytical methods. Its chemical structure is nearly identical to the analyte, Risdiplam, with the exception of the deuterium atoms. This structural similarity ensures that it co-elutes with Risdiplam and experiences similar ionization and fragmentation patterns in the mass spectrometer. The mass difference allows for their distinct detection, enabling precise correction for variability in sample preparation and instrument response. This is particularly critical in pediatric studies where sample volumes are often limited, necessitating highly sensitive and robust analytical methods.[2]
The major metabolite of Risdiplam is the pharmacologically inactive M1, or N-hydroxy risdiplam.[1] Bioanalytical methods are often developed to quantify both Risdiplam and its M1 metabolite simultaneously. These methods face challenges such as the light sensitivity of Risdiplam and the instability of the M1 metabolite, which is prone to oxidative degradation.[3] To mitigate these issues, sample handling under light-protected conditions and the use of stabilizers like ascorbic acid are recommended.[3]
Data Presentation
The following tables summarize key quantitative data from pediatric pharmacokinetic studies of Risdiplam.
Table 1: Recommended Dosing of Risdiplam in Pediatric Patients
| Age Group | Body Weight | Recommended Once Daily Dose |
| 2 months to < 2 years | - | 0.2 mg/kg |
| ≥ 2 years | < 20 kg | 0.25 mg/kg |
| ≥ 2 years | ≥ 20 kg | 5 mg |
| Data sourced from FDA clinical pharmacology reviews.[1] |
Table 2: Steady-State Pharmacokinetic Parameters of Risdiplam in Pediatric Patients with SMA
| Age Group at Enrollment | Body Weight | Once Daily Dose | Mean AUC0-24h (ng·h/mL) |
| 1 to < 2 months (pre-symptomatic) | - | 0.15 mg/kg | 2090 |
| 2 to 7 months (infantile-onset) | - | 0.2 mg/kg | 1930 |
| 2 to 25 years (later-onset) | < 20 kg | 0.25 mg/kg | 2070 |
| 2 to 25 years (later-onset) | ≥ 20 kg | 5 mg | 2070 |
| AUC0-24h: Area under the plasma concentration-time curve over 24 hours at steady state. Data represents estimated exposures.[1] |
Experimental Protocols
Pediatric Plasma Sample Collection and Handling
This protocol outlines the critical steps for collecting and handling pediatric plasma samples to ensure the integrity of Risdiplam and its metabolites for pharmacokinetic analysis.
Materials:
-
K2-EDTA collection tubes
-
Amber-colored microcentrifuge tubes for light protection
-
Centrifuge
-
Pipettes and tips
-
-70°C freezer for long-term storage
-
Ascorbic acid solution (as a stabilizer, if M1 metabolite is also being quantified)[3]
Procedure:
-
Collect whole blood samples from pediatric patients into K2-EDTA tubes at predetermined time points post-Risdiplam administration.
-
To minimize degradation due to light sensitivity, process samples under yellow light or in a dimly lit room.[3]
-
Within 30 minutes of collection, centrifuge the blood samples at approximately 1500 x g for 10 minutes at 4°C to separate the plasma.
-
Carefully transfer the plasma supernatant into pre-labeled, amber-colored microcentrifuge tubes.
-
If the M1 metabolite is a target analyte, add a freshly prepared solution of ascorbic acid to the plasma to prevent oxidative degradation.[3]
-
Immediately freeze the plasma samples and store them at -70°C until analysis.
Bioanalytical Method: Quantification of Risdiplam in Pediatric Plasma using LC-MS/MS
This protocol describes a representative LC-MS/MS method for the quantification of Risdiplam in pediatric plasma, utilizing this compound as an internal standard.
Materials and Reagents:
-
Risdiplam analytical standard
-
This compound (internal standard, IS)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
Control pediatric plasma
-
Calibrators and Quality Control (QC) samples
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Reversed-phase C18 analytical column
Procedure:
a. Preparation of Stock Solutions, Calibrators, and QCs:
-
Prepare primary stock solutions of Risdiplam and this compound in a suitable organic solvent (e.g., methanol).
-
Prepare a working solution of the internal standard (this compound) by diluting the stock solution with ACN/water (50:50, v/v).
-
Prepare a series of calibration standards and quality control samples by spiking control pediatric plasma with known concentrations of Risdiplam.
b. Sample Preparation (Protein Precipitation): [4]
-
Thaw the pediatric plasma samples, calibrators, and QCs on ice.
-
To a 50 µL aliquot of each plasma sample, add 150 µL of the internal standard working solution in acetonitrile. The ACN will precipitate the plasma proteins.
-
Vortex each sample for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 4000 rpm for 5 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.
c. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte and IS, followed by a re-equilibration step.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor for the specific precursor-to-product ion transitions for both Risdiplam and this compound. These would be determined during method development.
-
d. Data Analysis:
-
Integrate the peak areas for both Risdiplam and the internal standard (this compound).
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios of the calibrators against their nominal concentrations using a weighted linear regression model.
-
Determine the concentration of Risdiplam in the pediatric plasma samples and QCs by interpolating their peak area ratios from the calibration curve.
Visualizations
References
- 1. Overcoming bioanalytical challenges during the development of risdiplam for the treatment of spinal muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Short Review on Currently Used Sample Preparation and Determination Methods of Risdiplam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. e-b-f.eu [e-b-f.eu]
Troubleshooting & Optimization
Technical Support Center: Overcoming Ion Suppression in Risdiplam Quantification
Welcome to the technical support center for the bioanalysis of Risdiplam. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to ion suppression during the quantification of Risdiplam by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in Risdiplam quantification?
Ion suppression is a matrix effect phenomenon in liquid chromatography-mass spectrometry (LC-MS/MS) where the ionization efficiency of the target analyte, Risdiplam, is reduced by the presence of co-eluting endogenous or exogenous components from the biological matrix (e.g., plasma, urine).[1][2] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the quantification method.[3]
Q2: What are the common sources of ion suppression in bioanalytical methods?
Common sources of ion suppression include phospholipids from cell membranes, salts, proteins, and metabolites that are not adequately removed during sample preparation.[4][5] These components can compete with Risdiplam for ionization in the MS source, leading to a suppressed signal.
Q3: Which sample preparation technique is most commonly used for Risdiplam quantification?
Currently, protein precipitation (PPT) is the most widely reported sample preparation method for the quantification of Risdiplam in biological matrices.[6][7][8] It is a simple and fast technique, however, it may be less effective at removing phospholipids and other small molecule interferences compared to more rigorous methods like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[9]
Q4: How can a stable isotope-labeled internal standard (SIL-IS) help with ion suppression?
A stable isotope-labeled internal standard (e.g., Risdiplam-d8) is considered the gold standard for compensating for ion suppression.[9] Since a SIL-IS has nearly identical physicochemical properties to Risdiplam, it co-elutes and experiences the same degree of ion suppression. This allows for accurate quantification based on the consistent ratio of the analyte to the internal standard, even if the absolute signal intensity fluctuates.
Q5: Are there any specific stability issues to consider for Risdiplam during sample handling and preparation?
Yes, Risdiplam and its major metabolite M1 are known to be light-sensitive. Therefore, it is crucial to protect samples from light during collection and handling. Additionally, the M1 metabolite is prone to oxidative degradation, which can be mitigated by adding a stabilizer like ascorbic acid and keeping the samples refrigerated.[10]
Troubleshooting Guide: Ion Suppression
This guide provides a systematic approach to identifying and mitigating ion suppression during Risdiplam quantification.
Step 1: Confirming Ion Suppression
-
Symptom: Inconsistent peak areas for Risdiplam and/or the internal standard, or a significant drop in signal intensity when analyzing matrix samples compared to neat solutions.
-
Action: Perform a post-column infusion experiment.[11] Infuse a standard solution of Risdiplam directly into the mass spectrometer while injecting a blank, extracted matrix sample onto the LC system. A dip in the baseline signal at the retention time of Risdiplam indicates the presence of co-eluting matrix components that are causing ion suppression.
Step 2: Optimizing Chromatographic Separation
If ion suppression is confirmed, the first approach is to chromatographically separate Risdiplam from the interfering matrix components.
-
Modify the Gradient: Altering the mobile phase gradient can change the elution profile of both Risdiplam and the interfering species, potentially resolving them from each other.[9]
-
Change the Stationary Phase: Using a column with a different chemistry (e.g., C18 to a phenyl-hexyl or a biphenyl phase) can provide different selectivity and improve separation.[9]
-
Adjust Flow Rate: Lowering the flow rate can sometimes enhance ionization efficiency and reduce the impact of co-eluting compounds.[2]
Step 3: Improving Sample Preparation
If chromatographic optimization is insufficient, a more rigorous sample cleanup method is necessary to remove the interfering components before analysis.[1][12]
-
Evaluate Different Protein Precipitation Solvents: While acetonitrile is commonly used, methanol can also be effective and may result in a different profile of co-precipitated interferences.[13]
-
Implement Solid-Phase Extraction (SPE): SPE is a highly effective technique for removing a wide range of interferences. It can be tailored to selectively isolate Risdiplam while washing away matrix components like phospholipids and salts.[9][14]
-
Utilize Liquid-Liquid Extraction (LLE): LLE can be very effective in cleaning up samples by partitioning Risdiplam into a solvent that is immiscible with the sample matrix, leaving many interferences behind.[14][15]
Data Presentation: Comparison of Sample Preparation Techniques
The following table provides an illustrative comparison of common sample preparation techniques for the analysis of small molecules like Risdiplam in plasma. The quantitative values are hypothetical and intended to demonstrate the relative performance of each method in terms of recovery and matrix effect. Actual values will be method-dependent and should be determined experimentally.
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | 85 - 105 | 60 - 90 | Fast, simple, low cost | High potential for ion suppression due to residual matrix components. |
| Liquid-Liquid Extraction (LLE) | 70 - 95 | 85 - 105 | Good sample cleanup, can be selective.[15] | Can be labor-intensive, requires solvent optimization, may have lower recovery for polar compounds. |
| Solid-Phase Extraction (SPE) | 90 - 110 | 95 - 105 | Excellent sample cleanup, high recovery and selectivity, amenable to automation.[9][14][16] | More complex method development, higher cost per sample. |
Note on Matrix Effect Calculation: Matrix Effect (%) is typically calculated as: (Peak area in the presence of matrix / Peak area in the absence of matrix) * 100. A value of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement.
Experimental Protocols
Below are detailed, generic methodologies for the key sample preparation techniques discussed. These should be optimized for your specific laboratory conditions and LC-MS/MS system.
1. Protein Precipitation (PPT) Protocol [8][17]
-
To 100 µL of plasma sample in a microcentrifuge tube, add the internal standard solution.
-
Add 300 µL of cold acetonitrile (or other suitable organic solvent).
-
Vortex the mixture for 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
The supernatant can be directly injected into the LC-MS/MS system, or evaporated and reconstituted in the mobile phase if concentration is needed.
2. Liquid-Liquid Extraction (LLE) Protocol [18][19]
-
To 100 µL of plasma sample, add the internal standard.
-
Add a suitable buffer to adjust the pH of the sample. For a basic compound like Risdiplam, adjusting the pH to be 2 units above its pKa will ensure it is in its neutral, more extractable form.
-
Add an appropriate volume (e.g., 500 µL) of an immiscible organic solvent (e.g., methyl tert-butyl ether, ethyl acetate).
-
Vortex vigorously for 5-10 minutes to facilitate the extraction of Risdiplam into the organic phase.
-
Centrifuge to achieve complete phase separation.
-
Transfer the organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in a known volume of mobile phase for LC-MS/MS analysis.
3. Solid-Phase Extraction (SPE) Protocol [20][21][22]
This is a generic protocol for a reversed-phase SPE cartridge and should be optimized based on the specific sorbent and the physicochemical properties of Risdiplam.
-
Conditioning: Pass 1 mL of methanol through the SPE cartridge to wet the sorbent.
-
Equilibration: Pass 1 mL of water or an aqueous buffer (with a pH similar to the sample) through the cartridge to prepare it for sample loading.
-
Sample Loading: Load the pre-treated plasma sample (e.g., diluted with buffer) onto the cartridge at a slow, controlled flow rate.
-
Washing: Pass a weak organic solvent/water mixture (e.g., 5% methanol in water) through the cartridge to wash away hydrophilic interferences while retaining Risdiplam.
-
Elution: Elute Risdiplam from the cartridge using a small volume of a strong organic solvent (e.g., methanol or acetonitrile).
-
Post-Elution: Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.
References
- 1. longdom.org [longdom.org]
- 2. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 6. Short Review on Currently Used Sample Preparation and Determination Methods of Risdiplam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of blood concentrations and clinical application of risdiplam in patients with spinal muscular atrophy using ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Overcoming bioanalytical challenges during the development of risdiplam for the treatment of spinal muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 12. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 13. Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. longdom.org [longdom.org]
- 15. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 16. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Liquid-liquid extraction [scioninstruments.com]
- 19. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 20. Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow - Blogs - News [alwsci.com]
- 21. Solid Phase Extraction Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Managing Risdiplam-hydroxylate-d3 Instability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Risdiplam-hydroxylate-d3. The content focuses on addressing common instability issues encountered during the bioanalysis of Risdiplam's major metabolite, M1 (N-hydroxy risdiplam), for which this compound serves as a deuterated internal standard.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary use?
A1: this compound is the stable isotope-labeled (deuterated) internal standard for the major, pharmacologically inactive metabolite of Risdiplam, known as M1 or N-hydroxy risdiplam.[1][2] It is essential for accurate quantification of the M1 metabolite in biological matrices (e.g., plasma, urine) using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4] The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis as it co-elutes with the analyte, correcting for variability during sample preparation, chromatography, and ionization.[5][6]
Q2: What are the known stability challenges associated with the hydroxylated metabolite of Risdiplam?
A2: Bioanalytical studies for Risdiplam have identified its major metabolite, M1, as being unstable during sample processing.[3][7] This degradation can lead to inaccurate quantification. To mitigate this, the use of a stabilizer, specifically ascorbic acid (Vitamin C), has been reported to be effective.[3][4][7][8] Additionally, the parent compound, Risdiplam, is known to be light-sensitive, a property that may extend to its metabolites, necessitating protection from light during handling and storage.[3]
Q3: My deuterated internal standard (this compound) signal is inconsistent or decreasing. What are the likely causes?
A3: Signal variability in a deuterated internal standard often points to instability, either of the standard itself or due to interactions with the sample matrix. Key causes include:
-
Chemical Degradation: The N-hydroxy metabolite is inherently unstable. Without a proper stabilizer, it can degrade during sample collection, storage, or processing steps like freeze-thaw cycles.[3][9]
-
Isotopic Exchange: Deuterium atoms can sometimes exchange with protons from the surrounding solvent or matrix, a phenomenon known as H/D or back-exchange.[10][11] This is more likely if the deuterium labels are on chemically labile positions or if samples are exposed to acidic or basic conditions.[10][11]
-
Matrix Effects: Components in the biological sample can suppress or enhance the ionization of the internal standard in the mass spectrometer source, leading to signal variability.[10][12]
-
Improper Handling: Exposure to light, elevated temperatures, or repeated freeze-thaw cycles can contribute to degradation.[9][12]
Q4: What are the best practices for storing and handling this compound?
A4: To ensure the integrity of your deuterated standard, follow these guidelines:
-
Storage: Store the standard at -20°C or colder, protected from light and moisture. For solid forms, storage in a desiccator is recommended.[12]
-
Solvent Choice: Prepare stock and working solutions in high-purity aprotic solvents like acetonitrile or methanol. Avoid acidic or basic aqueous solutions, which can catalyze H/D exchange.[10][12]
-
Handling: Minimize the time samples and standards spend at room temperature. Use amber vials or protect samples from light during processing.
Troubleshooting Guides
This section provides structured approaches to identify and solve common instability problems.
Guide 1: Managing Chemical Degradation of this compound
If you observe a low or consistently decreasing signal for your internal standard, chemical degradation is a primary suspect.
Table 1: Troubleshooting Chemical Degradation
| Symptom | Potential Cause | Recommended Action |
| IS signal decreases over time during sample preparation (bench-top instability). | Degradation at room temperature. | Add a stabilizer (e.g., ascorbic acid) immediately after sample collection. Keep samples on ice during processing. |
| IS signal is lower after freeze-thaw cycles. | Degradation due to repeated freezing and thawing. | Aliquot samples to avoid multiple freeze-thaw cycles. Ensure a stabilizer is present in the matrix. |
| IS signal is low in all processed samples. | Degradation occurred before or during sample processing. | Implement the Sample Collection and Stabilization Protocol (Protocol 1) and validate stability (Protocol 2). |
Experimental Workflow for Stability Assessment
Caption: Workflow for sample stabilization and stability assessment.
Experimental Protocols
Protocol 1: Sample Collection and Stabilization
This protocol is designed to minimize ex vivo degradation of the hydroxylated metabolite immediately upon sample collection.
Objective: To stabilize Risdiplam's hydroxylated metabolite in a biological matrix.
Materials:
-
Biological sample (e.g., human plasma collected in K2EDTA tubes)
-
Ascorbic acid solution (100 mg/mL in water, freshly prepared)
-
Calibrated pipettes
-
Vortex mixer
-
Ice bath
Procedure:
-
Collect the blood sample according to standard clinical procedures.
-
Process the blood to obtain plasma via centrifugation as quickly as possible.
-
Immediately after separating the plasma, add 20 µL of the 100 mg/mL ascorbic acid solution per 1 mL of plasma.[3][7]
-
Vortex the tube gently for 10 seconds to ensure thorough mixing.
-
Place the stabilized sample on ice if processing immediately, or store it at -70°C for long-term storage.
Table 2: Recommended Stabilizer Concentrations
| Matrix | Stabilizer | Working Concentration | Notes |
| Human Plasma | Ascorbic Acid | 2 mg/mL (final concentration) | Add immediately after plasma separation.[3][7] |
| Human Urine | Acetic Acid | 2% (v/v) | Acidification can prevent interconversion of other unstable metabolites (e.g., lactones) and may improve stability.[13] |
Protocol 2: Stability Assessment in Biological Matrix
This protocol validates the stability of this compound under typical laboratory conditions.
Objective: To evaluate the bench-top, freeze-thaw, and long-term stability of the deuterated internal standard in a stabilized matrix.
Procedure:
-
Pool a batch of blank, stabilized human plasma (prepared as in Protocol 1).
-
Spike the pooled plasma with this compound to a known concentration (e.g., mid-range of the calibration curve).
-
Time Zero (T0) Samples: Immediately process a set of aliquots (n=3) using the validated bioanalytical method (e.g., Protocol 3).
-
Bench-Top Stability: Leave a set of aliquots (n=3) at room temperature for a predetermined time (e.g., 4, 8, 24 hours) before processing.
-
Freeze-Thaw Stability: Subject a set of aliquots (n=3) to three to five complete freeze-thaw cycles. A cycle consists of freezing at -70°C for at least 12 hours and thawing completely at room temperature. After the final cycle, process the samples.
-
Long-Term Stability: Store a set of aliquots (n=3) at -70°C for an extended period (e.g., 1, 3, 6 months) before processing.
-
Analyze all samples in a single LC-MS/MS run. Calculate the mean concentration for each condition and compare it to the T0 samples. The standard is considered stable if the mean concentration is within ±15% of the T0 mean.
Table 3: Example Stability Data for this compound in Stabilized Human Plasma
| Stability Condition | Time / Cycles | Mean Concentration (ng/mL) | % Deviation from T0 | Result |
| T0 (Baseline) | N/A | 101.2 | 0.0% | - |
| Bench-Top (Room Temp) | 4 Hours | 98.7 | -2.5% | Stable |
| Bench-Top (Room Temp) | 24 Hours | 95.3 | -5.8% | Stable |
| Freeze-Thaw | 3 Cycles | 99.1 | -2.1% | Stable |
| Freeze-Thaw | 5 Cycles | 96.5 | -4.6% | Stable |
| Long-Term Storage | 3 Months at -70°C | 103.4 | +2.2% | Stable |
| Long-Term Storage | 6 Months at -70°C | 97.9 | -3.3% | Stable |
| Note: Data are hypothetical and for illustrative purposes. |
Protocol 3: Sample Preparation via Protein Precipitation
Protein precipitation is a common and rapid method for sample cleanup in Risdiplam bioanalysis.[14][15]
Objective: To extract this compound from plasma while removing proteins.
Materials:
-
Stabilized plasma sample
-
Internal Standard working solution
-
Acetonitrile (ACN) containing 0.1% formic acid
-
Microcentrifuge tubes
-
Centrifuge capable of 10,000 x g
-
96-well collection plate
Procedure:
-
Pipette 50 µL of the stabilized plasma sample into a microcentrifuge tube.
-
Add 10 µL of the internal standard working solution.
-
Add 200 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.
-
Vortex for 1 minute to ensure complete protein precipitation.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Carefully transfer the supernatant to a clean 96-well plate.
-
The sample is now ready for injection into the LC-MS/MS system.
Logical Troubleshooting Workflow
This diagram provides a step-by-step decision-making process for addressing signal instability.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Overcoming bioanalytical challenges during the development of risdiplam for the treatment of spinal muscular atrophy. | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Overcoming bioanalytical challenges during the development of risdiplam for the treatment of spinal muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Solutions to Analyte Stability Issues in Preclinical Bioanalysis - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 14. Short Review on Currently Used Sample Preparation and Determination Methods of Risdiplam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
preventing non-specific binding of Risdiplam-hydroxylate-d3
Welcome to the technical support center for Risdiplam-hydroxylate-d3. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent non-specific binding during their experiments.
Troubleshooting Guides
This section addresses specific issues you might encounter related to the non-specific binding of this compound.
Issue: Poor Recovery and Low Signal Intensity in LC-MS/MS Analysis
Low recovery of this compound can lead to poor sensitivity and inaccurate quantification. This is often caused by the analyte adsorbing to labware surfaces.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution | Rationale |
| Adsorption to Plasticware | 1. Use Low-Binding Consumables: Employ polypropylene or glass-coated plates and vials.[1] 2. Pre-treat Surfaces: Rinse surfaces with a solution containing a blocking agent or surfactant prior to use. | Standard plastics can have hydrophobic or charged surfaces that attract small molecules.[1] Low-binding materials have modified surfaces to reduce these interactions.[2] |
| Hydrophobic Interactions | 1. Add a Non-Ionic Surfactant: Introduce a low concentration of a non-ionic surfactant, such as Tween 20 or Triton X-100, to your sample diluent and mobile phase.[3][4] A study on Risdiplam's major metabolite successfully used a surfactant additive to prevent nonspecific binding in urine samples.[5] 2. Increase Organic Solvent Concentration: If compatible with your assay, slightly increasing the organic solvent percentage in your sample diluent can help keep the analyte in solution. | Surfactants disrupt hydrophobic interactions between the analyte and container walls.[3] They can also prevent the analyte from binding to tubing.[6] |
| Ionic Interactions | 1. Adjust pH: Modify the pH of your buffer to be near the isoelectric point of this compound to neutralize its charge.[6] 2. Increase Ionic Strength: Add a neutral salt, like NaCl, to your buffer to shield charged interactions between the analyte and surfaces.[7] | Altering the pH can change the charge of the analyte and the surface, reducing electrostatic attraction.[6] Higher salt concentrations can create a shielding effect.[7] |
Issue: High Background Noise and Carryover
High background noise or carryover from previous injections can interfere with the detection of this compound, especially at low concentrations.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution | Rationale |
| Analyte Adsorption to HPLC/UPLC System Components | 1. Inert Flow Path: Use an HPLC/UPLC system with an inert flow path to minimize interactions with metal components.[8] 2. Stronger Wash Solvents: Incorporate a wash step with a solvent that has a high percentage of organic solvent and a small amount of acid or base to effectively clean the injector and column between runs. | Biomolecules and small molecules can adhere to stainless steel surfaces within the HPLC system, leading to carryover.[8] A robust wash protocol is essential to remove any adsorbed analyte.[9] |
| Matrix Effects | 1. Use a Deuterated Internal Standard: this compound itself is a deuterated compound, which is excellent for use as an internal standard to normalize for matrix effects and recovery issues.[10] 2. Optimize Sample Preparation: Employ a more rigorous sample clean-up method, such as solid-phase extraction (SPE), to remove interfering matrix components. | An ideal internal standard co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction.[10] Reducing matrix complexity can minimize non-specific interactions. |
| Contamination from Blocking Agents | 1. Use LC-MS Compatible Blocking Agents: If using a blocking agent, opt for smaller, less persistent molecules or use protein-based blockers at the lowest effective concentration. 2. Optimize Concentration: Titrate the concentration of any additive to find the minimum amount needed to prevent non-specific binding without introducing significant background noise. | Some blocking agents, like large polymers and certain detergents, can be detrimental to LC-MS analysis by causing ion suppression or appearing as impurity peaks. |
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding and why is it a concern for this compound?
A1: Non-specific binding (NSB) is the unintended adhesion of an analyte, in this case, this compound, to surfaces other than the intended target.[11] This can include labware, such as vials and pipette tips, as well as components of your analytical system.[2] It is a significant concern because it can lead to inaccurate quantification, reduced sensitivity, and poor reproducibility of your results.[2] Small, hydrophobic molecules are often prone to NSB.[2]
Q2: What type of labware is recommended for handling this compound?
A2: To minimize non-specific binding, it is recommended to use low-adsorption labware.[2] Options include polypropylene plates and vials or glass-coated plasticware.[1] It is also good practice to evaluate different types of labware during method development to select the one with the best recovery for your specific application.[1]
Q3: How do I choose the right surfactant and concentration to prevent non-specific binding?
A3: The choice of surfactant depends on the nature of the non-specific interactions. For hydrophobic interactions, non-ionic surfactants like Tween 20, Triton X-100, and Solutol® are commonly used.[3][4][12] It is crucial to use these at low concentrations, typically around or just above their critical micelle concentration (CMC), to be effective without interfering with the assay.[13] The optimal concentration should be determined experimentally by testing a range of concentrations and measuring the recovery of this compound. A study on a Risdiplam metabolite found a surfactant additive to be effective.[5]
Q4: Can adjusting the pH and ionic strength of my buffers help reduce non-specific binding?
A4: Yes, adjusting the pH and ionic strength of your buffers can significantly reduce non-specific binding, particularly if it is driven by electrostatic interactions.[6] Modifying the pH can alter the charge of both the analyte and the surface it might bind to, potentially reducing attraction.[7] Increasing the ionic strength with a salt like NaCl can shield these charge-based interactions.[7] The optimal pH and salt concentration should be determined experimentally to ensure they do not negatively impact the stability or detection of this compound.[14][15]
Q5: Are there any special considerations for handling a deuterated compound like this compound?
A5: Yes. While the deuterium label in this compound makes it an excellent internal standard for mass spectrometry, you should ensure its isotopic purity is maintained.[10] Proper storage is crucial; protect the compound from moisture, which can be a source of protons leading to back-exchange, and from light to prevent degradation.[16] Store in tightly sealed containers in a dry environment, and for solutions, consider storing at low temperatures.[16]
Experimental Protocols
Protocol for Selecting the Optimal Surfactant to Prevent Non-Specific Binding
Objective: To determine the most effective non-ionic surfactant and its optimal concentration for minimizing the non-specific binding of this compound.
Materials:
-
This compound stock solution
-
Low-binding polypropylene microplates
-
Assay buffer
-
Non-ionic surfactants: Tween 20, Triton X-100, Solutol®
-
LC-MS/MS system
Methodology:
-
Prepare a series of dilutions of each surfactant in the assay buffer. Suggested concentrations to test: 0.001%, 0.01%, 0.05%, 0.1% (v/v).
-
Prepare a working solution of this compound at a low concentration (e.g., 1 ng/mL) in the assay buffer containing each surfactant concentration. Include a control sample with no surfactant.
-
Aliquot the solutions into the low-binding microplate wells.
-
Incubate the plate at room temperature for a set period (e.g., 1 hour) to allow for potential binding to occur.
-
Transfer the samples to autosampler vials and analyze by LC-MS/MS.
-
Calculate the recovery of this compound for each condition relative to a freshly prepared standard of the same concentration that has not been incubated.
-
Summarize the results in a table to compare the effectiveness of each surfactant and concentration.
Illustrative Data:
| Surfactant | Concentration (%) | Analyte Recovery (%) |
| None (Control) | 0 | 65 |
| Tween 20 | 0.01 | 85 |
| Tween 20 | 0.05 | 95 |
| Triton X-100 | 0.01 | 88 |
| Triton X-100 | 0.05 | 97 |
| Solutol® | 0.01 | 92 |
| Solutol® | 0.05 | 98 |
Protocol for Evaluating the Effect of pH and Ionic Strength on Analyte Recovery
Objective: To determine the optimal pH and ionic strength of the assay buffer to maximize the recovery of this compound.
Materials:
-
This compound stock solution
-
Buffers at different pH values (e.g., pH 5.0, 6.0, 7.0, 8.0)
-
Sodium chloride (NaCl)
-
Low-binding polypropylene microplates
-
LC-MS/MS system
Methodology:
-
For each buffer pH, prepare a series of solutions with varying NaCl concentrations (e.g., 0 mM, 50 mM, 150 mM, 300 mM).
-
Prepare a working solution of this compound at a low concentration in each of the prepared buffer solutions.
-
Aliquot the solutions into low-binding microplate wells.
-
Incubate the plate at room temperature for 1 hour.
-
Transfer the samples for LC-MS/MS analysis.
-
Calculate the recovery of this compound for each condition.
-
Tabulate the results to identify the optimal pH and ionic strength combination.
Illustrative Data:
| Buffer pH | NaCl Concentration (mM) | Analyte Recovery (%) |
| 6.0 | 0 | 70 |
| 6.0 | 150 | 85 |
| 7.4 | 0 | 75 |
| 7.4 | 150 | 96 |
| 8.0 | 0 | 72 |
| 8.0 | 150 | 90 |
Visualizations
References
- 1. e-b-f.eu [e-b-f.eu]
- 2. waters.com [waters.com]
- 3. nicoyalife.com [nicoyalife.com]
- 4. Influence of surfactants and antibody immobilization strategy on reducing nonspecific protein interactions for molecular recognition force microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Overcoming bioanalytical challenges during the development of risdiplam for the treatment of spinal muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 7. 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments | Technology Networks [technologynetworks.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 12. A Novel Method for Preventing Non-specific Binding in Equilibrium Dialysis Assays Using Solutol® as an Additive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Effect of ionic strength and pH on the physical and chemical stability of a monoclonal antibody antigen-binding fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
addressing poor peak shape in the chromatography of Risdiplam-hydroxylate-d3
Welcome to the technical support center for the chromatographic analysis of Risdiplam-hydroxylate-d3. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding poor peak shape encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape (fronting or tailing) in the chromatography of this compound?
A1: Poor peak shape for this compound in reversed-phase chromatography can stem from several factors. The most common causes include:
-
Column Overload: Injecting too much sample mass onto the column can lead to peak fronting or tailing.[1][2][3][4]
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can significantly affect the ionization state of this compound, which contains amine functional groups. An unsuitable pH can lead to peak tailing.[4][5][6][7][8]
-
Sample Solvent Mismatch: If the solvent in which the sample is dissolved is significantly stronger or different in composition from the mobile phase, it can cause peak distortion, particularly fronting.[1][9][10]
-
Secondary Interactions with the Stationary Phase: Residual silanol groups on silica-based columns can interact with basic compounds like this compound, causing peak tailing.[5][11][12]
-
Column Degradation: Deterioration of the column packing material, such as the creation of voids or contamination, can lead to peak splitting or tailing.[3][10][13]
-
Isotope Effect: While generally minor in liquid chromatography, the deuterium labeling in this compound can sometimes lead to slight retention time shifts compared to the unlabeled analyte, which could be misinterpreted as a peak shape issue if both are present and not fully resolved.[14][15]
Q2: My peak for this compound is fronting. What should I investigate first?
A2: Peak fronting is often a result of column overload or an issue with the sample injection.[1][3][4] The first steps in troubleshooting should be:
-
Reduce Sample Concentration: Dilute your sample and reinject it. If the peak shape improves and becomes more symmetrical, the original issue was likely column overload.[4]
-
Check Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or equal in elution strength to the initial mobile phase conditions.[9][10] Injecting a sample in a much stronger solvent can cause the analyte to move through the column too quickly at the beginning, resulting in a fronting peak.
Q3: I am observing significant peak tailing for this compound. What are the likely causes and solutions?
A3: Peak tailing for a basic compound like this compound is frequently caused by secondary interactions with the stationary phase or issues with the mobile phase pH.[5][11]
-
Mobile Phase pH Adjustment: The amine groups in this compound can interact with free silanol groups on the column packing.[5] Adjusting the mobile phase to a lower pH (e.g., with 0.1% formic acid) will protonate the analyte and minimize these interactions, often resulting in a sharper, more symmetrical peak.[8]
-
Use of an Appropriate Column: Employing a column with end-capping or a hybrid particle technology can reduce the number of accessible silanol groups, thereby minimizing peak tailing for basic compounds.
-
Check for Column Contamination: If the tailing has developed over time, your column may be contaminated. Follow the manufacturer's instructions for column washing.[13]
Q4: Could the deuterium label in this compound be the cause of my peak shape problems?
A4: While the primary cause of poor peak shape is unlikely to be the deuterium label itself, it can introduce a chromatographic shift where the deuterated standard elutes slightly earlier than the unlabeled analyte in reversed-phase chromatography.[15] If your sample contains both the labeled and unlabeled forms and they are not fully resolved, this could appear as a distorted or broadened peak. However, issues like tailing and fronting are more commonly related to the chromatographic conditions as described above.[4][5]
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving poor peak shape for this compound.
Guide 1: Troubleshooting Peak Fronting
dot
Caption: Troubleshooting workflow for peak fronting.
Guide 2: Troubleshooting Peak Tailing
dot
Caption: Troubleshooting workflow for peak tailing.
Data Presentation
The following table summarizes recommended starting conditions and adjustments for improving the peak shape of this compound.
| Parameter | Recommendation for Symmetrical Peaks | Troubleshooting Action for Tailing | Troubleshooting Action for Fronting |
| Column | C18 with end-capping or hybrid particle technology | Switch to a column with low silanol activity | No immediate change required; focus on other parameters |
| Mobile Phase A | 0.1% Formic Acid in Water | Increase buffer concentration or try a different acidifier | No immediate change required |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol | Ensure consistent modifier in organic phase | No immediate change required |
| pH | 2.5 - 3.5 | Lower the pH to ensure protonation of the analyte | Ensure pH is consistent between sample and mobile phase |
| Sample Solvent | Initial mobile phase composition | Re-dissolve in a weaker solvent if tailing is severe | Primary Action: Re-dissolve in initial mobile phase |
| Injection Volume | 1-5 µL (typical) | No immediate change required | Primary Action: Reduce injection volume |
| Sample Conc. | Within linear range of the detector | No immediate change required | Primary Action: Dilute the sample |
| Temperature | 30-40 °C | Increase temperature in 5 °C increments | No immediate change required |
Experimental Protocols
Protocol 1: Mobile Phase pH Adjustment to Mitigate Peak Tailing
This protocol describes how to adjust the mobile phase pH to improve the peak shape of this compound.
Objective: To protonate the amine functionalities of this compound, thereby reducing secondary interactions with the stationary phase and improving peak symmetry.
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile or methanol
-
Formic acid (or other suitable acidic modifier)
-
Calibrated pH meter
-
Appropriate HPLC column (e.g., C18)
-
HPLC system
Procedure:
-
Prepare Aqueous Mobile Phase: To 999 mL of HPLC-grade water, add 1 mL of formic acid to create a 0.1% formic acid solution.
-
pH Measurement (Optional but Recommended): Measure the pH of the aqueous mobile phase to ensure it is in the desired range (typically pH 2.5-3.5 for suppressing silanol interactions).[12]
-
Prepare Organic Mobile Phase: Add the same concentration of modifier to the organic solvent (e.g., 1 mL of formic acid to 999 mL of acetonitrile).
-
System Equilibration: Purge the HPLC lines with the new mobile phases. Equilibrate the column with the initial mobile phase conditions for at least 10-15 column volumes or until a stable baseline is achieved.
-
Sample Injection: Inject the this compound standard and evaluate the peak shape.
-
Evaluation: Compare the peak asymmetry factor of the peak obtained with the adjusted mobile phase to the peak from the previous method. A value closer to 1.0 indicates improved symmetry.
Protocol 2: Sample Dilution to Address Peak Fronting
This protocol details the steps to determine if column overload is the cause of peak fronting.
Objective: To reduce the mass of analyte loaded onto the column and observe the effect on peak shape.
Materials:
-
Stock solution of this compound
-
Sample solvent (ideally the initial mobile phase)
-
Volumetric flasks and pipettes
-
HPLC system and column
Procedure:
-
Prepare Serial Dilutions: Prepare a series of dilutions of your sample. For example, prepare 1:2, 1:5, and 1:10 dilutions of your original sample using the sample solvent.
-
System Preparation: Ensure the HPLC system is equilibrated with the mobile phase and a stable baseline is observed.
-
Inject Original Sample: Inject the original, undiluted sample and record the chromatogram.
-
Inject Diluted Samples: Sequentially inject the prepared dilutions, starting with the most dilute sample.
-
Data Analysis: Compare the peak shapes from the different concentrations. If the peak fronting decreases and the peak becomes more symmetrical with increasing dilution, the issue is confirmed to be column overload.[3][4] The optimal concentration will be the highest that still provides a symmetrical peak and adequate signal intensity.
References
- 1. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 2. support.waters.com [support.waters.com]
- 3. acdlabs.com [acdlabs.com]
- 4. pharmaguru.co [pharmaguru.co]
- 5. support.waters.com [support.waters.com]
- 6. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 7. acdlabs.com [acdlabs.com]
- 8. agilent.com [agilent.com]
- 9. phenomenex.blog [phenomenex.blog]
- 10. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. benchchem.com [benchchem.com]
- 13. gmpinsiders.com [gmpinsiders.com]
- 14. benchchem.com [benchchem.com]
- 15. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Troubleshooting Variability in Risdiplam-Hydroxylate-d3 Internal Standard Response
Welcome to the technical support center for bioanalytical assays involving Risdiplam and its deuterated internal standards. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address variability in the Risdiplam-hydroxylate-d3 internal standard (IS) response during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
A1: this compound is a stable isotope-labeled (SIL) version of a metabolite of Risdiplam. SIL internal standards are the preferred choice in quantitative bioanalysis using mass spectrometry.[1] Because they are structurally and physicochemically very similar to the analyte of interest (Risdiplam), they are expected to behave nearly identically during sample preparation, chromatography, and ionization.[1][2] This allows them to compensate for variability in the analytical process, leading to more accurate and precise quantification of the analyte.[1][3]
Q2: What are the common causes of variability in the internal standard response?
A2: Variability in the internal standard response can stem from several factors throughout the bioanalytical workflow. These can be broadly categorized as issues related to sample preparation, chromatographic and mass spectrometric conditions (instrumental), and matrix effects.[1][4] Inconsistent sample extraction, pipetting errors, instrument drift, and ion suppression are common culprits.[1][2]
Q3: My this compound response is consistently low across a batch. What should I investigate?
A3: A consistently low IS response across an entire analytical run often points to a systemic issue. The primary areas to investigate include the internal standard spiking solution, sample preparation, and instrument settings. It's possible the IS solution was prepared at a lower concentration than intended, or there was a consistent error in the volume added to each sample.[1] Instrument-related issues such as a dirty ion source or incorrect parameters can also lead to a global decrease in signal intensity.[5]
Q4: The internal standard response is highly variable between samples in the same run. What could be the cause?
A4: High inter-sample variability is often linked to inconsistencies in sample handling or matrix effects that differ between individual samples.[4][6] Potential causes include inconsistent extraction recovery, the presence of co-eluting matrix components that cause ion suppression or enhancement, and issues with the autosampler, such as partial needle blockage leading to variable injection volumes.[2][7][8]
Q5: Can the concentration of Risdiplam in my samples affect the this compound response?
A5: Yes, in some cases, high concentrations of the analyte (Risdiplam) can suppress the ionization of the co-eluting deuterated internal standard.[9] This phenomenon, a form of matrix effect, can lead to a decrease in the IS response in high-concentration samples. It's important to evaluate this during method development.
Troubleshooting Guides
Guide 1: Investigating Low or No Internal Standard Response
This guide provides a step-by-step approach to diagnosing the root cause of a weak or absent this compound signal.
Table 1: Troubleshooting Low/No Internal Standard Response
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Incorrect IS Spiking Solution | 1. Prepare a fresh working solution of this compound. 2. Directly inject the new and old solutions into the mass spectrometer and compare the responses. | A significantly higher response from the fresh solution indicates a problem with the original spiking solution (e.g., degradation, incorrect concentration). |
| Sample Preparation Error | 1. Review the sample preparation protocol for any deviations. 2. Prepare a new set of quality control (QC) samples, paying close attention to the IS addition step. | Consistent IS response in the newly prepared QCs suggests a sporadic error in the initial sample preparation. |
| Instrument Contamination/Drift | 1. Check the instrument's performance by injecting a tuning solution. 2. Clean the ion source and other relevant components of the mass spectrometer. 3. Re-calibrate the instrument.[5] | Improved signal intensity and stability after cleaning and recalibration point to instrument-related issues. |
| Degradation of IS | 1. Investigate the stability of Risdiplam and its metabolites, as they can be sensitive to light and pH.[1][10][11] 2. Ensure proper storage and handling conditions were maintained. | If degradation is suspected, implementing protective measures (e.g., using amber vials, controlling pH) should improve IS stability and response.[10][11] |
Experimental Workflow for Guide 1
Caption: Troubleshooting workflow for low or no internal standard response.
Guide 2: Addressing High Variability in Internal Standard Response
This guide focuses on identifying and mitigating the causes of inconsistent IS response across different samples.
Table 2: Troubleshooting High Variability in Internal Standard Response
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Matrix Effects (Ion Suppression/Enhancement) | 1. Perform a post-column infusion experiment to identify regions of ion suppression.[12][13] 2. Evaluate different biological matrix lots. 3. Optimize the chromatographic method to separate the analyte and IS from interfering matrix components.[7] | Identification of co-eluting interferences and subsequent chromatographic optimization should lead to a more consistent IS response. |
| Inconsistent Sample Extraction | 1. Review the extraction procedure for steps prone to variability (e.g., vortexing, centrifugation). 2. Re-extract a subset of samples with high and low IS responses. | Improved consistency in the IS response of the re-extracted samples points to variability in the initial extraction process. |
| Autosampler/Injector Issues | 1. Inspect the autosampler needle and injection port for blockages or damage.[2] 2. Perform an injection precision test with a standard solution. | A high relative standard deviation (>15%) in the precision test indicates a problem with the autosampler that needs to be addressed. |
| Analyte-IS Competition at High Concentrations | 1. Analyze a dilution series of a high-concentration sample. 2. Observe the IS response as the analyte concentration decreases. | If the IS response increases with dilution, this suggests competition between the analyte and IS at the ion source.[9] |
Logical Relationship Diagram for Matrix Effects
Caption: The impact of matrix effects on analyte and internal standard ionization.
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression
Objective: To identify regions in the chromatogram where co-eluting matrix components cause ion suppression.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
Tee-union
-
This compound standard solution (at a concentration that gives a stable signal)
-
Blank matrix extract (prepared using the same method as the study samples but without the analyte or IS)
Procedure:
-
Set up the LC-MS/MS system with the analytical column and mobile phases used for the Risdiplam assay.
-
Connect the syringe pump to the LC flow path between the analytical column and the mass spectrometer's ion source using a tee-union.[12]
-
Begin infusing the this compound solution at a low, constant flow rate (e.g., 5-10 µL/min) while the LC mobile phase is flowing at its normal rate.[12] This should generate a stable baseline signal for the internal standard.
-
Once a stable baseline is achieved, inject a blank matrix extract.
-
Monitor the internal standard's signal throughout the chromatographic run.[12]
Data Interpretation:
-
A stable baseline indicates no ion suppression from the mobile phase.
-
Dips or drops in the baseline after the injection of the blank matrix indicate regions of ion suppression caused by co-eluting components from the matrix.[13] The retention times of these dips should be noted and compared to the retention time of Risdiplam and its internal standard.
Signaling Pathway for Post-Column Infusion
Caption: Experimental setup for a post-column infusion experiment.
References
- 1. biopharmaservices.com [biopharmaservices.com]
- 2. tandfonline.com [tandfonline.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. research.rug.nl [research.rug.nl]
- 5. gmi-inc.com [gmi-inc.com]
- 6. Very complex internal standard response variation in LC-MS/MS bioanalysis: root cause analysis and impact assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Overcoming bioanalytical challenges during the development of risdiplam for the treatment of spinal muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
Technical Support Center: Analysis of Risdiplam and its Metabolites in Urine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for minimizing matrix effects in the urine analysis of Risdiplam and its major metabolite, M1.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the bioanalysis of Risdiplam and its M1 metabolite in urine?
A1: The primary challenges include:
-
Matrix Effects: Urine is a complex biological matrix that can cause ion suppression or enhancement in LC-MS/MS analysis, leading to inaccurate quantification.[1][2]
-
Metabolite Instability: The major metabolite, M1, is susceptible to oxidative degradation.[3]
-
Nonspecific Binding: Risdiplam and its metabolites can adsorb to container surfaces, leading to underestimation of their concentrations.[4][5]
-
Light Sensitivity: Both Risdiplam and its M1 metabolite are known to be light-sensitive.
Q2: How can I prevent the degradation of the M1 metabolite in urine samples?
A2: The M1 metabolite's oxidative degradation can be mitigated by adding an antioxidant stabilizer to the urine collection containers. Ascorbic acid (Vitamin C) has been effectively used for this purpose.[3] It is recommended to handle samples under refrigerated conditions (e.g., 4°C) to further minimize degradation.
Q3: What is the best approach to prevent nonspecific binding of Risdiplam in urine samples?
A3: Nonspecific binding to container surfaces can be minimized by adding a surfactant to the collection containers.[3][4][5] Commonly used surfactants for this purpose include Tween 80 and 3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate (CHAPS).[4][6] The optimal concentration of the surfactant should be determined during method development.[5]
Q4: Which sample preparation technique is most effective for minimizing matrix effects in Risdiplam urine analysis?
A4: While protein precipitation (PPT) is a simple and fast method, it is generally less effective at removing interfering matrix components like phospholipids.[7][8] For cleaner extracts and reduced matrix effects, Solid-Phase Extraction (SPE) is often the most effective technique.[9][10][11] Liquid-Liquid Extraction (LLE) can also provide cleaner extracts than PPT.[10] The choice of method will depend on the required sensitivity and the specific matrix interferences encountered.
Troubleshooting Guides
This section addresses common issues encountered during the LC-MS/MS analysis of Risdiplam and its metabolites in urine.
Problem 1: Low or inconsistent analyte recovery.
-
Possible Cause: Nonspecific binding of the analyte to sample containers or instrument components.
-
Solution:
-
Pre-treat collection containers: Add a surfactant solution (e.g., 0.02% Tween 80 in water) to the urine collection containers before sample collection.
-
Optimize surfactant concentration: If low recovery persists, evaluate different concentrations of Tween 80 or test alternative surfactants like CHAPS.[6]
-
Check for instrument carryover: Implement a rigorous needle wash protocol in your LC system, using a strong organic solvent.
-
Problem 2: Poor sensitivity and signal-to-noise ratio.
-
Possible Cause: Significant ion suppression from co-eluting matrix components.
-
Solution:
-
Improve sample cleanup: Switch from protein precipitation to a more effective sample preparation technique like SPE to remove a broader range of interferences.[11]
-
Optimize chromatography: Adjust the LC gradient to better separate Risdiplam and M1 from the regions of ion suppression. A post-column infusion experiment can help identify these regions.[12]
-
Dilute the sample: Diluting the urine sample with the initial mobile phase can reduce the concentration of interfering matrix components.[13] However, this may compromise the limit of detection.
-
Use a stable isotope-labeled internal standard (SIL-IS): A SIL-IS for both Risdiplam and M1 will co-elute and experience similar matrix effects, providing more accurate quantification.
-
Problem 3: Inaccurate quantification of the M1 metabolite.
-
Possible Cause: Degradation of the M1 metabolite during sample collection, storage, or processing.
-
Solution:
-
Add a stabilizer: Ensure that an adequate concentration of ascorbic acid is present in the collection containers. A starting concentration of 1 mg/mL can be tested.
-
Control temperature: Keep urine samples refrigerated (2-8°C) or frozen (-20°C or -70°C) as soon as possible after collection and during processing.
-
Protect from light: Use amber-colored collection tubes and vials to protect the light-sensitive M1 metabolite.
-
Data Presentation: Comparison of Sample Preparation Techniques
The following table summarizes the expected performance of different sample preparation techniques for the analysis of small molecules in urine, which can be extrapolated for Risdiplam and its metabolites.
| Sample Preparation Technique | Typical Recovery (%) | Matrix Effect | Throughput | Cost | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | 80-100% | High | High | Low | Simple, fast, and inexpensive. | Provides the least clean extract, high potential for matrix effects.[7] |
| Liquid-Liquid Extraction (LLE) | 70-90% | Medium | Medium | Medium | Cleaner extracts than PPT, can remove many interfering substances. | More labor-intensive and requires solvent optimization. |
| Solid-Phase Extraction (SPE) | 90-100% | Low | Low to Medium | High | Provides the cleanest extracts, significantly reduces matrix effects.[10][11] | More complex, time-consuming, and expensive. |
Experimental Protocols
Protocol 1: Urine Sample Collection and Stabilization
-
To a sterile, amber-colored urine collection container, add a pre-determined volume of a stock solution of ascorbic acid and Tween 80 to achieve a final concentration of approximately 1 mg/mL and 0.02% (v/v), respectively, in the final urine volume.
-
Collect the urine sample directly into the prepared container.
-
Gently mix the sample by inverting the container several times.
-
Store the sample at 2-8°C if it is to be analyzed within 24 hours. For longer storage, freeze at -20°C or below.
-
Protect the sample from light at all times.
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is a general guideline and should be optimized for your specific application.
-
Condition the SPE cartridge: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the sample: Dilute 0.5 mL of the stabilized urine sample with 0.5 mL of 2% phosphoric acid in water. Load the entire volume onto the conditioned SPE cartridge.
-
Wash the cartridge:
-
Wash with 1 mL of 0.1 M acetic acid.
-
Wash with 1 mL of methanol.
-
-
Elute the analytes: Elute Risdiplam and M1 with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate and reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
-
Analyze: Inject an aliquot into the LC-MS/MS system.
Protocol 3: LC-MS/MS Parameters
These are suggested starting parameters and should be optimized for your instrument.
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-4.0 min: 5-95% B
-
4.0-5.0 min: 95% B
-
5.0-5.1 min: 95-5% B
-
5.1-6.5 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions: To be determined by infusing pure standards of Risdiplam, M1, and their stable isotope-labeled internal standards.
Visualizations
References
- 1. Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Overcoming bioanalytical challenges during the development of risdiplam for the treatment of spinal muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Challenges in urine bioanalytical assays: overcoming nonspecific binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Overcoming non-specific adsorption issues for AZD9164 in human urine samples: consideration of bioanalytical and metabolite identification procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. actapharmsci.com [actapharmsci.com]
- 8. Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. waters.com [waters.com]
- 11. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Risdiplam-hydroxylate-d3 Extraction from Tissue
Welcome to the technical support center for the bioanalysis of Risdiplam and its metabolites. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the extraction recovery of Risdiplam-hydroxylate-d3 from various tissue samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in our experiments?
A1: this compound is a stable isotope-labeled (SIL) internal standard (IS) for the hydroxylated metabolite of Risdiplam. In quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS), a SIL-IS is considered the gold standard. Because it is chemically almost identical to the analyte of interest (Risdiplam-hydroxylate), it behaves similarly during sample preparation, chromatography, and ionization. This allows it to accurately correct for variability in extraction recovery and matrix effects, leading to more precise and accurate quantification of the analyte.
Q2: What are the main challenges when extracting Risdiplam and its metabolites from tissue?
A2: The primary challenges include the compound's polarity, potential for low recovery, instability, and significant matrix effects from complex tissue homogenates. Risdiplam and its hydroxylated metabolite are relatively polar molecules (XLogP3 ≈ 0.5-1.3), which influences the choice of extraction solvents and techniques.[1] Additionally, issues such as nonspecific binding to labware and ensuring complete disruption of the tissue to release the analyte are common hurdles.
Q3: Which initial extraction method is recommended for this compound from tissue?
A3: For most tissue types, a combination of bead beating homogenization followed by protein precipitation (PPT) with cold acetonitrile is a robust and widely used starting point.[2] This method is effective at disrupting tissue and removing the bulk of proteins. For cleaner extracts and potentially higher sensitivity, Solid-Phase Extraction (SPE) is a highly recommended alternative or subsequent clean-up step.
Q4: How can I minimize analyte degradation during sample preparation?
A4: Risdiplam and its metabolites can be sensitive to light and temperature. It is advisable to protect samples from light by using amber vials and minimizing exposure. All extraction steps should be performed on ice or at reduced temperatures (e.g., 4°C) to slow down potential enzymatic degradation. The addition of antioxidants, such as ascorbic acid, has also been shown to be effective in stabilizing Risdiplam's metabolites.
Troubleshooting Guides
Issue 1: Low Recovery of this compound
Low or inconsistent recovery is a frequent issue in tissue analysis. The following sections break down the problem by extraction stage.
1.1 Inefficient Tissue Homogenization
-
Question: My recovery is low and variable between samples. Could the homogenization be the problem?
-
Answer: Yes, incomplete homogenization is a primary cause of poor and inconsistent recovery. If the tissue is not fully disrupted, the analyte and internal standard will not be completely released into the extraction solvent.
-
Troubleshooting Steps:
-
Optimize Bead Beating Parameters: Ensure the correct bead size, material, and ratio of beads to tissue are used. For tough, fibrous tissues, larger ceramic or steel beads may be necessary.
-
Check Sample to Lysis Buffer Ratio: An insufficient volume of buffer can result in a slurry that is too thick for efficient homogenization. A common starting ratio is 1:3 or 1:4 (tissue weight in mg to buffer volume in µL).
-
Control Temperature: Homogenization generates heat, which can degrade the analyte. Process samples in short bursts (e.g., 2 cycles of 30-45 seconds) with cooling on ice in between.[3]
-
Avoid Overfilling Tubes: Do not exceed 50-70% of the tube's volume with tissue, beads, and buffer to allow for efficient movement and mixing.
-
Workflow for Optimizing Tissue Homogenization
References
Technical Support Center: Managing the Photosensitivity of Risdiplam and its Deuterated Metabolite
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on handling the light sensitivity of Risdiplam and its deuterated metabolite. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent analytical results (e.g., lower than expected concentration). | Photodegradation of Risdiplam or its metabolite during sample preparation, handling, or storage. | - Work under amber or red light conditions. - Use amber-colored vials or wrap containers in aluminum foil.[1] - Minimize the duration of light exposure at every step. - For the metabolite, consider adding a stabilizer like ascorbic acid to the matrix. |
| Appearance of unknown peaks in chromatograms. | Formation of photodegradation products. | - Conduct a forced degradation study under controlled light conditions to identify potential degradation products.[1] - Use a stability-indicating analytical method capable of separating the parent compound from its degradants. |
| Loss of potency in a stock solution over a short period. | Inadequate protection from ambient light. | - Prepare fresh solutions before use whenever possible. - Store stock solutions in amber glass vials, protected from light, and refrigerated as recommended.[1] |
| Discoloration of solutions or formulated products. | Chemical changes due to light exposure. An open dish study of Risdiplam tablets showed that they take up water over time, leading to discoloration.[2] | - Immediately discard any discolored solutions. - Review handling and storage procedures to ensure complete light protection. |
| Variability between replicate samples. | Inconsistent light exposure across different samples during processing. | - Standardize the experimental workflow to ensure all samples are handled with the same level of light protection. |
Frequently Asked Questions (FAQs)
Q1: How light-sensitive is Risdiplam?
A1: Risdiplam is known to be a light-sensitive compound.[1] The constituted oral solution and tablets dispersed in water are particularly sensitive to light and should be protected from it at all times.[2] The solid form (powder) is considered photostable.[2]
Q2: What are the recommended storage conditions for Risdiplam and its solutions?
A2: Risdiplam powder should be stored at room temperature in its original amber glass bottle, protected from light. The constituted oral solution must be stored in the original amber bottle, in a refrigerator (2°C to 8°C), and used within 64 days.[3]
Q3: My experiment requires working with Risdiplam solutions outside of a darkroom. What precautions should I take?
A3: To minimize photodegradation, it is crucial to work under subdued or amber-filtered light. Use amber-colored volumetric flasks and vials. If unavailable, wrap all glassware and containers with aluminum foil to block light. Prepare solutions as close to the time of use as possible.
Q4: Is the deuterated metabolite of Risdiplam also light-sensitive?
A4: Yes, the major metabolite of Risdiplam is also reported to be unstable and light-sensitive. Bioanalytical methods for its quantification often include measures to prevent degradation.
Q5: How can I stabilize the deuterated metabolite of Risdiplam in my samples?
A5: For bioanalytical purposes, the use of ascorbic acid as a stabilizer has been reported to mitigate the degradation of the metabolite in biological matrices. The addition of an antioxidant like ascorbic acid can help protect the compound from photo-oxidation.
Q6: What kind of degradation products can I expect from light exposure?
A6: While specific public data on the exact structures of Risdiplam's photodegradants is limited, potential degradation pathways for compounds with similar structures include oxidation, hydrolysis, and rearrangement.[1][4] Forced degradation studies under photolytic stress are necessary to identify the specific impurities that may form.[1]
Q7: Does deuteration affect the photostability of the metabolite?
A7: The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This "kinetic isotope effect" can lead to enhanced chemical and metabolic stability. While not extensively studied for this specific metabolite's photosensitivity, it is plausible that the deuterated form may exhibit slightly greater stability against photodegradation compared to its non-deuterated counterpart.
Q8: Are there standard guidelines for photostability testing?
A8: Yes, the International Council for Harmonisation (ICH) provides guideline Q1B, which outlines the recommended procedures for photostability testing of new drug substances and products. This typically involves exposing the compound to a controlled light source that mimics the UV and visible spectrum of sunlight.
Experimental Protocols
Protocol 1: General Handling of Light-Sensitive Risdiplam and its Deuterated Metabolite
This protocol outlines the basic precautions for handling Risdiplam and its deuterated metabolite to minimize photodegradation.
Materials:
-
Risdiplam or its deuterated metabolite
-
Amber glass vials and volumetric flasks
-
Aluminum foil
-
Low-UV emitting light source (e.g., amber or red light)
-
Appropriate solvents and reagents
Procedure:
-
Work Area Setup: Whenever possible, conduct all work in a darkroom or under a fume hood with the sash lowered and the area shielded from direct light. Use low-UV emitting light sources.
-
Glassware: Use amber-colored glassware for all solutions. If not available, wrap standard glassware completely in aluminum foil.
-
Solution Preparation: Prepare solutions immediately before use. If solutions need to be stored, they must be kept in tightly sealed amber vials in the dark, and refrigerated if necessary, according to stability data.
-
Sample Analysis: If using techniques like HPLC-UV, ensure the autosampler vials are amber or wrapped in foil. Minimize the time samples spend in the autosampler before injection.
Protocol 2: Forced Photodegradation Study
This protocol provides a framework for conducting a forced degradation study to identify potential photodegradation products.
Materials:
-
Risdiplam or its deuterated metabolite solution of known concentration
-
Photostability chamber with a calibrated light source (as per ICH Q1B guidelines)
-
Transparent and amber vials
-
Validated stability-indicating HPLC-UV/MS method
-
Dark control sample container (wrapped in aluminum foil)
Procedure:
-
Sample Preparation: Prepare a solution of the compound in a suitable solvent in a transparent vial. Prepare a "dark control" sample by placing an identical solution in an amber vial or a transparent vial wrapped in aluminum foil.
-
Exposure: Place both the test and dark control samples in the photostability chamber. Expose the samples to a controlled light source as specified in ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
Time Points: Withdraw aliquots from both the exposed and dark control samples at predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Analysis: Analyze the withdrawn samples immediately using a validated stability-indicating HPLC-UV/MS method.
-
Data Evaluation:
-
Compare the chromatograms of the exposed samples to the dark control and the initial time point.
-
Identify and quantify any new peaks that appear in the exposed samples.
-
Determine the percentage degradation of the parent compound over time.
-
Use the MS data to propose structures for the major degradation products.
-
Visualizations
References
Validation & Comparative
A Comparative Guide to the Cross-Validation of Risdiplam Bioanalytical Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of bioanalytical methods for the quantification of Risdiplam and its major metabolite, M1 (N-hydroxy-risdiplam), with a focus on cross-validation when utilizing stable isotope-labeled internal standards. The information presented is intended to assist researchers in the development and validation of robust bioanalytical assays for pharmacokinetic and toxicokinetic studies.
Introduction
Risdiplam is an orally administered small-molecule Survival of Motor Neuron 2 (SMN2) pre-mRNA splicing modifier approved for the treatment of spinal muscular atrophy (SMA). Accurate quantification of Risdiplam and its metabolites in biological matrices is crucial for understanding its pharmacology and ensuring patient safety. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for this purpose, and the use of stable isotope-labeled internal standards is essential for assay accuracy and precision.
This guide focuses on the cross-validation of two distinct LC-MS/MS assays: one dedicated to the analysis of Risdiplam alone and a second, simultaneous assay for both Risdiplam and its primary metabolite, M1. The use of a deuterated internal standard for the hydroxylated metabolite, herein referred to as Risdiplam-hydroxylate-d3 (a stable isotope-labeled analog of M1), is a key aspect of the simultaneous assay.
Data Presentation: Cross-Validation of Risdiplam Assays
A cross-validation study was conducted to compare the performance of two bioanalytical methods for the quantification of Risdiplam in human plasma.[1] The study aimed to ensure that data generated from both methods were comparable and reliable. The two methods were:
-
Method 1: An LC-MS/MS assay for the quantification of Risdiplam.
-
Method 2: A simultaneous LC-MS/MS assay for the quantification of Risdiplam and its M1 metabolite, which required the addition of ascorbic acid as a stabilizer for M1.[2][3]
The cross-validation was performed by analyzing quality control (QC) samples at various concentrations with both methods. The results, summarized in the table below, demonstrate a high degree of concordance between the two assays, with the bias between methods being well within acceptable limits for bioanalytical method validation.
| Nominal Concentration (ng/mL) | Method 2 Mean Concentration (ng/mL) | Method 2 Mean Accuracy (%) | Method 1 Mean Concentration (ng/mL) | Method 1 Mean Accuracy (%) | Bias (%) Mean Conc. Method 2 vs. Method 1 |
| 2.50 | 2.54 | 101.6 | 2.49 | 99.6 | 2.3 |
| 12.5 | 12.8 | 102.4 | 12.8 | 102.4 | 0.5 |
| 62.5 | 65.1 | 104.2 | 62.7 | 100.3 | 3.8 |
| 125 | 126 | 100.8 | 125 | 100.0 | 1.0 |
| 188 | 188 | 100.0 | 190 | 101.1 | -1.4 |
| 500 | 466 | 93.2 | 484 | 96.8 | -3.7 |
Data sourced from a supplemental table in a conference presentation abstract.[1]
Experimental Protocols
While the exact proprietary details of the cross-validated methods are not fully public, the following represents a comprehensive, synthesized experimental protocol for a simultaneous Risdiplam and M1 metabolite LC-MS/MS assay based on available literature and standard bioanalytical practices.
Sample Preparation
-
Matrix: Human plasma (collected in K2EDTA tubes).
-
Sample Aliquoting: Thaw frozen plasma samples at room temperature. Vortex gently to ensure homogeneity. Aliquot 50 µL of plasma into a 96-well plate.
-
Stabilization: For the simultaneous assay (Method 2), add a solution of ascorbic acid to each well to prevent the oxidative degradation of the M1 metabolite.[2][3]
-
Internal Standard Spiking: Add 150 µL of the internal standard working solution (containing Risdiplam-[¹³C, d₂] and Risdiplam-hydroxylate-d₃ in acetonitrile) to each well.
-
Protein Precipitation: Vortex the 96-well plate for 5 minutes to precipitate plasma proteins.
-
Centrifugation: Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Transfer the clear supernatant to a clean 96-well plate for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer (e.g., Sciex API 5500 or equivalent).
-
Chromatographic Column: A reversed-phase C18 column (e.g., Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Mass Transitions (Multiple Reaction Monitoring - MRM):
-
Risdiplam: Precursor ion > Product ion (specific m/z values to be determined during method development).
-
Risdiplam-[¹³C, d₂] (Internal Standard): Precursor ion > Product ion (specific m/z values to be determined during method development).
-
M1 (N-hydroxy-risdiplam): Precursor ion > Product ion (specific m/z values to be determined during method development).
-
Risdiplam-hydroxylate-d₃ (Internal Standard): Precursor ion > Product ion (specific m/z values to be determined during method development).
-
Visualizations
Experimental Workflow: Cross-Validation of Risdiplam Assays
The following diagram illustrates the logical workflow for the cross-validation of the two bioanalytical methods for Risdiplam.
Caption: Workflow for the cross-validation of two bioanalytical assays for Risdiplam.
Signaling Pathway: Risdiplam Mechanism of Action
The following diagram illustrates the mechanism of action of Risdiplam as an SMN2 splicing modifier.
Caption: Risdiplam modifies SMN2 splicing to produce functional SMN protein.
References
A Comparative Guide to Internal Standards for Risdiplam Bioanalysis: Risdiplam-hydroxylate-d3 vs. 13C-labeled Risdiplam
In the development of robust bioanalytical methods for the quantification of Risdiplam, the choice of an appropriate internal standard (IS) is critical for ensuring accuracy, precision, and reliability. This guide provides an objective comparison between two potential internal standards: a deuterated metabolite, Risdiplam-hydroxylate-d3, and a stable isotope-labeled parent analyte, 13C-labeled Risdiplam. The selection of an internal standard is a pivotal decision in assay development, directly impacting data quality in preclinical and clinical studies.
Risdiplam is a small molecule approved for the treatment of spinal muscular atrophy (SMA)[1][2][3]. Its primary route of metabolism involves flavin monooxygenase (FMO) and cytochrome P450 enzymes, leading to the formation of the major, pharmacologically inactive metabolite M1, also known as N-hydroxy risdiplam[4][5][6][7]. Accurate measurement of Risdiplam in biological matrices is essential for pharmacokinetic and pharmacodynamic assessments[1][8]. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for quantification, and the use of a stable isotope-labeled internal standard is standard practice to correct for variability during sample preparation and analysis[1][9].
Quantitative Data Comparison
The ideal internal standard co-elutes with the analyte and exhibits identical ionization efficiency, thus effectively compensating for matrix effects and other sources of analytical variability[10][11]. The following table summarizes the expected performance characteristics of this compound and 13C-labeled Risdiplam as internal standards for the quantification of Risdiplam.
| Performance Metric | This compound | 13C-labeled Risdiplam | Rationale |
| Chromatographic Co-elution with Risdiplam | Potential for slight retention time shift | Identical retention time | Deuteration can slightly alter physicochemical properties, leading to chromatographic separation from the analyte. 13C labeling does not typically affect retention time[10][11][12]. |
| Correction for Matrix Effects | Good | Excellent | Co-elution of the 13C-labeled IS ensures it experiences the same matrix effects as the analyte at the exact point of elution, providing more accurate correction[13]. |
| Risk of Isotopic Exchange | Low (if deuterium is on a stable position) | Negligible | Deuterium atoms on certain positions of a molecule can be prone to back-exchange with hydrogen from the solvent. 13C isotopes are stable and not subject to exchange[10][14]. |
| Compensation for Analyte Extraction Recovery | Good | Excellent | As a metabolite, this compound may have different extraction properties than Risdiplam. The 13C-labeled Risdiplam will have virtually identical extraction recovery to the native analyte[15]. |
| Commercial Availability & Cost | Generally more readily available and less expensive | Can be more expensive and may require custom synthesis | The synthesis of deuterated compounds is often less complex than that of 13C-labeled compounds[14][15]. |
Experimental Protocols
A validated LC-MS/MS method is crucial for the reliable quantification of Risdiplam in biological matrices such as plasma. Below is a representative experimental protocol.
Objective: To quantify the concentration of Risdiplam in human plasma using a stable isotope-labeled internal standard.
Materials:
-
Human plasma samples
-
Risdiplam analytical standard
-
Internal Standard solution (either this compound or 13C-labeled Risdiplam)
-
Acetonitrile (ACN)
-
Formic acid (FA)
-
Water, HPLC grade
-
96-well collection plates
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer (e.g., a triple quadrupole)
Procedure:
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare a stock solution of Risdiplam in a suitable organic solvent (e.g., DMSO).
-
Serially dilute the stock solution with blank human plasma to create calibration standards at concentrations ranging from 0.1 to 100 ng/mL.
-
Prepare QC samples at low, medium, and high concentrations in blank human plasma.
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, standard, or QC in a 96-well plate, add 150 µL of the internal standard spiking solution (e.g., 5 ng/mL of either this compound or 13C-labeled Risdiplam in ACN).
-
Vortex the plate for 2 minutes to precipitate proteins.
-
Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% FA in water
-
Mobile Phase B: 0.1% FA in ACN
-
Gradient: A suitable gradient to separate Risdiplam from endogenous matrix components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Monitor the specific precursor-to-product ion transitions for Risdiplam and the chosen internal standard.
-
-
-
Data Analysis:
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their nominal concentrations.
-
Determine the concentration of Risdiplam in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.
-
Visualizations
The following diagrams illustrate the experimental workflow and the decision-making process for selecting an internal standard.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Overcoming bioanalytical challenges during the development of risdiplam for the treatment of spinal muscular atrophy. | Semantic Scholar [semanticscholar.org]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Risdiplam | C22H23N7O | CID 118513932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Effect of mild or moderate hepatic impairment on the pharmacokinetics of risdiplam - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overcoming bioanalytical challenges during the development of risdiplam for the treatment of spinal muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. e-b-f.eu [e-b-f.eu]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. ukisotope.com [ukisotope.com]
- 13. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. caymanchem.com [caymanchem.com]
A Guide to Inter-Laboratory Comparison of Risdiplam Quantification Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of bioanalytical methods for the quantification of Risdiplam, a small molecule approved for the treatment of spinal muscular atrophy (SMA).[1][2] Ensuring consistency and comparability of bioanalytical data across different laboratories is critical for the global clinical development of pharmaceuticals. This document summarizes key performance data from a cross-validation study between two distinct analytical methods, details common experimental protocols, and outlines the general workflow for Risdiplam quantification.
Quantitative Data Comparison
Bioanalytical methods for Risdiplam must be robust and reliable, especially given challenges such as the drug's sensitivity to light, instability, and potential for non-specific binding.[1][3][4] The primary technique for quantification in biological matrices is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and selectivity.[3][4][5]
A cross-validation study was performed to compare two LC-MS/MS methods from different laboratories. The key objective was to ensure data comparability, a crucial step when sample analysis is conducted at multiple sites.[6][7]
-
Method 1: An LC-MS/MS assay specifically for the quantification of Risdiplam.
-
Method 2: A simultaneous LC-MS/MS assay for Risdiplam and its major metabolite (M1), which required the use of ascorbic acid as a stabilizer.[1]
The results of the cross-validation, assessing the percentage bias between the two methods across a range of concentrations, are summarized below.
Table 1: Inter-Laboratory Cross-Validation Results for Risdiplam Quantification
| Nominal Conc. (ng/mL) | Method 2 Mean Conc. (ng/mL) | Method 2 Mean Accuracy (%) | Method 1 Mean Conc. (ng/mL) | Method 1 Mean Accuracy (%) | Bias (%) Mean Conc. Method 2 vs. Method 1 |
|---|---|---|---|---|---|
| 2.50 | 2.54 | 101.6 | 2.49 | 99.6 | 2.3 |
| 12.5 | 12.8 | 102.4 | 12.8 | 102.4 | 0.5 |
| 62.5 | 65.1 | 104.2 | 62.7 | 100.3 | 3.8 |
| 125 | 126 | 100.8 | 125 | 100.0 | 1.0 |
| 188 | 188 | 100.0 | 190 | 101.1 | -1.4 |
| 500 | 466 | 93.2 | 484 | 96.8 | -3.7 |
Data sourced from a cross-validation study between two bioanalytical laboratories.[1]
The bias between the mean concentrations measured by the two methods was minimal, ranging from -3.7% to 3.8%, demonstrating a strong correlation and ensuring that data generated by either method can be reliably compared in clinical studies.[1][6]
Further performance characteristics for a validated LC-MS/MS method for Risdiplam in human serum are provided below.
Table 2: Typical Performance Characteristics of a Validated Risdiplam LC-MS/MS Assay
| Parameter | Performance Metric |
|---|---|
| Analytical Method | Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)[5] |
| Biological Matrix | Human Serum[5] |
| Calibration Range | 1.95 – 125.00 ng/mL[5] |
| Intra- & Inter-Batch Precision (%CV) | Within ±15%[5] |
| Intra- & Inter-Batch Accuracy (%Bias) | Within ±15%[5] |
| Sample Preparation | Single-Step Protein Precipitation[5] |
Experimental Protocols
The methodologies for Risdiplam quantification predominantly rely on LC-MS/MS. Below is a detailed protocol synthesized from published, validated methods.
Protocol: Risdiplam Quantification in Human Serum/Plasma by LC-MS/MS
1. Sample Preparation (Protein Precipitation)
-
Thaw human serum or plasma samples at room temperature.
-
To a 50 µL aliquot of the sample, add an internal standard solution (e.g., a stable isotope-labeled version of Risdiplam).
-
Add a precipitation solvent, typically acetonitrile, in a 3:1 or 4:1 ratio (solvent:sample). This step removes proteins which can interfere with the analysis.[4][5]
-
Vortex the mixture vigorously for approximately 1 minute to ensure complete protein precipitation.
-
Centrifuge the samples at high speed (e.g., >10,000 g) for 5-10 minutes to pellet the precipitated proteins.
-
Transfer the resulting supernatant to a clean vial or 96-well plate for injection into the LC-MS/MS system.
2. Chromatographic Conditions
-
System: An ultra-high performance liquid chromatography (UHPLC) system.[5]
-
Column: A reversed-phase column, such as a Phenomenex Kinetex XB C18, is commonly used for separation.[5]
-
Mobile Phase: A gradient elution using a combination of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Gradient: A typical gradient runs from a low percentage of organic phase to a high percentage over several minutes to separate Risdiplam from other matrix components. A total run time is often around 6.5 minutes.[5]
-
Flow Rate: Maintained at a constant rate, for example, 0.4 mL/min.
-
Column Temperature: Maintained at a controlled temperature (e.g., 40°C) to ensure reproducibility.
3. Mass Spectrometry Conditions
-
System: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.[5]
-
Detection: Selected Reaction Monitoring (SRM) is used for quantification.[5] This involves monitoring a specific precursor ion-to-product ion transition for Risdiplam and its internal standard.
-
Precursor Ion (Q1): The mass-to-charge ratio (m/z) of the protonated Risdiplam molecule.
-
Product Ion (Q3): The m/z of a specific fragment ion generated after collision-induced dissociation of the precursor ion.
-
-
Data Analysis: The peak area ratio of the analyte to the internal standard is used to construct a calibration curve. The concentration of Risdiplam in unknown samples is then determined by interpolating their peak area ratios from this curve.
Visualized Workflow
The following diagram illustrates the standard workflow for the bioanalysis of Risdiplam from sample receipt to final data reporting.
References
- 1. Item - Overcoming bioanalytical challenges during the development of risdiplam for the treatment of spinal muscular atrophy - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 2. Overcoming bioanalytical challenges during the development of risdiplam for the treatment of spinal muscular atrophy. | Semantic Scholar [semanticscholar.org]
- 3. Overcoming bioanalytical challenges during the development of risdiplam for the treatment of spinal muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of blood concentrations and clinical application of risdiplam in patients with spinal muscular atrophy using ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. e-b-f.eu [e-b-f.eu]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Bioanalytical Method Validation of Risdiplam using Risdiplam-hydroxylate-d3 Internal Standard in Accordance with FDA Guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a validated bioanalytical method for the quantification of Risdiplam and its hydroxylate metabolite utilizing a deuterated internal standard, Risdiplam-hydroxylate-d3, against a hypothetical alternative method employing a non-deuterated structural analog as an internal standard. The comparison is based on the principles outlined in the U.S. Food and Drug Administration (FDA) guidance for bioanalytical method validation, specifically the International Council for Harmonisation (ICH) M10 guideline.
The accurate quantification of drug and metabolite concentrations in biological matrices is paramount for the successful development of new therapeutics. The choice of internal standard is a critical factor that can significantly impact the reliability and robustness of a bioanalytical method. This guide will demonstrate the advantages of using a stable isotope-labeled internal standard, such as this compound, in achieving the high standards of accuracy, precision, and reproducibility required for regulatory submissions.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standard
The following tables summarize the expected performance characteristics of a bioanalytical method for Risdiplam and its hydroxylate metabolite using either a deuterated internal standard (this compound) or a non-deuterated structural analog. The data for the method using this compound is representative of validated methods described in the scientific literature. The data for the alternative method is hypothetical but based on common challenges encountered when using non-ideal internal standards.
Table 1: Method Performance Comparison for Risdiplam Quantification
| Validation Parameter | Method with Risdiplam-d3 (IS) | Alternative Method (Non-Deuterated Analog IS) | FDA/ICH M10 Acceptance Criteria |
| Linear Range | 1.95 - 125.00 ng/mL[1][2] | 5 - 100 ng/mL | Correlation coefficient (r) ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 1.95 ng/mL[1][2] | 5 ng/mL | Analyte response is at least 5 times the blank response |
| Accuracy (% Bias) | Within ± 5% | Within ± 15% | Within ± 15% of nominal value (± 20% at LLOQ) |
| Precision (% CV) | ≤ 8% | ≤ 15% | ≤ 15% (≤ 20% at LLOQ) |
| Matrix Effect (% CV of IS-normalized MF) | ≤ 5% | ≤ 20% | ≤ 15% |
| Recovery (%) | Consistent and reproducible | Variable | Not specified, but should be consistent |
Table 2: Method Performance Comparison for Risdiplam-hydroxylate Quantification
| Validation Parameter | Method with this compound (IS) | Alternative Method (Non-Deuterated Analog IS) | FDA/ICH M10 Acceptance Criteria |
| Linear Range | 2 - 150 ng/mL | 10 - 150 ng/mL | Correlation coefficient (r) ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL | 10 ng/mL | Analyte response is at least 5 times the blank response |
| Accuracy (% Bias) | Within ± 6% | Within ± 18% | Within ± 15% of nominal value (± 20% at LLOQ) |
| Precision (% CV) | ≤ 10% | ≤ 18% | ≤ 15% (≤ 20% at LLOQ) |
| Matrix Effect (% CV of IS-normalized MF) | ≤ 7% | > 15% | ≤ 15% |
| Recovery (%) | Consistent and reproducible | Variable | Not specified, but should be consistent |
Experimental Protocols
The following are detailed methodologies for key experiments in the validation of a bioanalytical method for Risdiplam and its hydroxylate metabolite, in line with FDA/ICH M10 guidelines.
Selectivity and Specificity
-
Objective: To demonstrate that the method can differentiate and quantify the analytes in the presence of other components in the sample matrix.
-
Protocol:
-
Analyze blank matrix samples (e.g., plasma) from at least six different sources.
-
Analyze blank matrix samples spiked with the analytes at the Lower Limit of Quantification (LLOQ).
-
Analyze blank matrix samples spiked with the internal standards.
-
Acceptance Criteria: No significant interfering peaks should be observed at the retention times of the analytes or internal standards in the blank samples. The response of interfering peaks should be less than 20% of the LLOQ for the analytes and less than 5% for the internal standards.
-
Accuracy and Precision
-
Objective: To determine the closeness of the measured concentrations to the true values (accuracy) and the degree of scatter in the measurements (precision).
-
Protocol:
-
Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low, medium, and high.
-
Analyze at least five replicates of each QC level in at least three separate analytical runs.
-
Acceptance Criteria: The mean accuracy should be within ±15% of the nominal concentration (±20% at the LLOQ). The precision (coefficient of variation, CV) should not exceed 15% (20% at the LLOQ).
-
Matrix Effect
-
Objective: To assess the impact of matrix components on the ionization of the analytes and internal standards.
-
Protocol:
-
Obtain blank matrix from at least six different sources.
-
Prepare two sets of samples for each source:
-
Set A: Extract blank matrix and then spike with the analytes and internal standards at low and high concentrations.
-
Set B: Spike the analytes and internal standards at the same concentrations in a neat solution.
-
-
Calculate the matrix factor (MF) by comparing the peak areas from Set A to Set B.
-
Calculate the internal standard-normalized MF.
-
Acceptance Criteria: The CV of the internal standard-normalized MF across the different matrix sources should be ≤15%.
-
Stability
-
Objective: To evaluate the stability of the analytes in the biological matrix under various storage and processing conditions. Given the known instability of the Risdiplam-hydroxylate metabolite, the addition of a stabilizing agent like ascorbic acid is crucial.
-
Protocol:
-
Freeze-Thaw Stability: Analyze QC samples after three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: Analyze QC samples kept at room temperature for a duration that mimics sample handling.
-
Long-Term Stability: Analyze QC samples after storage at the intended long-term storage temperature for a defined period.
-
Stock and Working Solution Stability: Evaluate the stability of stock and working solutions under their storage conditions.
-
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.
-
Visualizing the Workflow and Decision Process
The following diagrams, generated using the DOT language, illustrate the key workflows and logical relationships in the bioanalytical method validation process.
References
Assessing the Impact of Isotopic Exchange on Risdiplam-Hydroxylate-d3 Stability: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the stability of Risdiplam-hydroxylate, a major metabolite of the spinal muscular atrophy drug Risdiplam, and its deuterated analog, Risdiplam-hydroxylate-d3. Due to the limited availability of direct experimental data on the deuterated form, this comparison combines published data on the non-deuterated metabolite with an analysis of the potential impact of isotopic labeling based on established chemical principles.
Executive Summary
The primary human metabolite of Risdiplam, formed by FMO-mediated N-oxidation, is known to be susceptible to oxidative degradation.[1][2] Bioanalytical methods for its quantification require the use of stabilizers, such as ascorbic acid, to ensure its integrity during sample handling and analysis.[2][3] The introduction of a deuterium label (d3) at the hydroxylate position could theoretically enhance the metabolite's stability due to the kinetic isotope effect (KIE), where the heavier deuterium atom forms a stronger bond with carbon, potentially slowing down degradation pathways involving the cleavage of this bond. However, the potential for hydrogen-deuterium (H/D) exchange under certain physiological or analytical conditions could compromise the integrity of the deuterated internal standard, leading to analytical inaccuracies. This guide explores these factors to provide a framework for assessing the stability of this compound.
Data Presentation: Stability Comparison
The following table summarizes the known stability of Risdiplam-hydroxylate and the theoretical implications for its deuterated (d3) counterpart.
| Parameter | Risdiplam-Hydroxylate (Non-deuterated) | This compound (Deuterated) |
| Known Instability | Prone to oxidative degradation.[1][2] | No direct experimental data available. |
| Stabilization in Bioanalysis | Requires addition of antioxidants like ascorbic acid.[2][3] | Likely requires similar stabilization, but the rate of degradation may be slower due to the Kinetic Isotope Effect.[4][5] |
| Potential for Isotopic Exchange | Not applicable. | The deuterium on the hydroxyl group is susceptible to exchange with protons from the surrounding matrix (e.g., water), especially under acidic or basic conditions.[6][7] |
| Impact of Isotopic Exchange on Analysis | Not applicable. | Back-exchange (D to H) can lead to a mass shift, causing the internal standard to be detected at the same mass as the non-deuterated analyte, potentially leading to inaccurate quantification. |
| Theoretical Stability Advantage | Not applicable. | The C-D bond is stronger than the C-H bond, which may slow metabolic or chemical degradation involving the cleavage of this bond (Kinetic Isotope Effect).[4][5] |
Experimental Protocols
While specific stability studies on this compound are not publicly available, the following experimental protocols for the analysis of Risdiplam and its metabolites in biological matrices provide a foundation for designing such studies.
Sample Preparation for LC-MS/MS Analysis of Risdiplam and its Metabolite
This protocol is adapted from methods developed to overcome bioanalytical challenges associated with Risdiplam.[2][3][8]
-
Objective: To extract Risdiplam and its hydroxylate metabolite from plasma for quantification.
-
Materials:
-
Human plasma samples.
-
Risdiplam and Risdiplam-hydroxylate analytical standards.
-
This compound (as internal standard).
-
Ascorbic acid solution (as stabilizer).[3]
-
Acetonitrile (for protein precipitation).
-
Centrifuge.
-
LC-MS/MS system.
-
-
Procedure:
-
Thaw plasma samples under refrigerated conditions (4°C) and protect from light.[2]
-
To a 100 µL aliquot of plasma, add 10 µL of ascorbic acid solution to prevent oxidative degradation of the metabolite.[3]
-
Add 10 µL of the internal standard solution (this compound in a suitable solvent).
-
Vortex briefly to mix.
-
Add 400 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 5 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
-
Assessing Isotopic Exchange of this compound
This hypothetical protocol is designed to evaluate the stability of the deuterium label.
-
Objective: To determine if deuterium atoms on this compound exchange with protons in a relevant biological matrix.
-
Materials:
-
This compound.
-
Human plasma (or other relevant biological matrix).
-
Phosphate-buffered saline (PBS) at various pH values (e.g., 4.0, 7.4, 9.0).
-
Incubator.
-
LC-MS/MS system.
-
-
Procedure:
-
Prepare solutions of this compound in plasma and PBS at different pH values.
-
Incubate the solutions at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of each solution.
-
Immediately quench the reaction and prepare the samples for LC-MS/MS analysis as described in the protocol above.
-
Analyze the samples by LC-MS/MS, monitoring for the parent deuterated molecule (d3) and any potential back-exchanged (d2, d1, d0) species.
-
Calculate the percentage of isotopic exchange over time at different pH conditions.
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Metabolic activation of Risdiplam to its hydroxylate metabolite.
Caption: Potential for deuterium-hydrogen exchange in an aqueous environment.
Caption: General experimental workflow for assessing metabolite stability.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Overcoming bioanalytical challenges during the development of risdiplam for the treatment of spinal muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Performance of Risdiplam-Hydroxylate-d3 in Biological Matrices: A Comparative Guide
This guide provides a comprehensive comparison of the analytical performance for the quantification of Risdiplam's major hydroxylated metabolite, utilizing its deuterated form (Risdiplam-hydroxylate-d3) as an internal standard, across various biological matrices. The information is intended for researchers, scientists, and drug development professionals involved in the bioanalysis of Risdiplam. The methods described are primarily based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is the standard for quantitative analysis of drugs and their metabolites in biological fluids[1][2].
The use of a stable isotope-labeled internal standard, such as this compound, is critical for robust and accurate bioanalysis. It co-elutes with the analyte and experiences similar extraction recovery and ionization effects, thereby correcting for variability during sample preparation and analysis.
Quantitative Performance Comparison
The following table summarizes the typical performance characteristics of an LC-MS/MS method for the analysis of Risdiplam and its hydroxylated metabolite in different biological matrices. While specific data for the metabolite is not always detailed separately, the performance is generally expected to be similar to the parent drug when analyzed concurrently.
| Performance Parameter | Plasma | Urine | Tissue Homogenate |
| Lower Limit of Quantification (LLOQ) | ~0.250 ng/mL[3] | ~0.250 ng/mL[3] | Not explicitly stated, but requires highly sensitive methods[1][2] |
| Inter-assay Precision (% CV) | ≤ 6.6%[3] | ≤ 6.5%[3] | Within ±15% (general expectation) |
| Inter-assay Accuracy (%) | 100.0–100.8%[3] | 94.0–97.9%[3] | Within ±15% (general expectation) |
| Linearity (Correlation Coefficient) | > 0.99 (typical) | > 0.99 (typical) | > 0.99 (typical) |
| Key Challenges | Routine matrix effects | Non-specific binding, metabolite instability[1][2] | Complex extraction, metabolite instability, matrix effects[1][2] |
| Methodological Adjustments | Protein precipitation[1][2] | Addition of surfactant and ascorbic acid[1][2] | Bead beating for homogenization, matrix-matching with plasma, addition of ascorbic acid[1][2] |
Experimental Protocols
Detailed methodologies are crucial for reproducing bioanalytical results. Below are the key steps for the quantification of Risdiplam-hydroxylate in plasma, urine, and tissue.
Sample Preparation: Plasma
A standard protein precipitation method is commonly employed for plasma samples.
-
Aliquoting: Transfer a precise volume of plasma (e.g., 100 µL) into a microcentrifuge tube.
-
Internal Standard Spiking: Add a small volume of a working solution of this compound.
-
Protein Precipitation: Add a protein precipitating agent, such as acetonitrile or methanol (typically in a 3:1 ratio to the plasma volume).
-
Vortexing and Centrifugation: Vortex the mixture to ensure thorough mixing and complete protein precipitation. Centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
Sample Preparation: Urine
Urine samples require additional steps to address non-specific binding and metabolite instability.
-
Stabilization: Immediately after collection, add ascorbic acid to the urine sample to prevent oxidative degradation of the hydroxylated metabolite[1][2].
-
Aliquoting and Internal Standard Spiking: Transfer a precise volume of the stabilized urine sample to a microcentrifuge tube and spike with the this compound internal standard.
-
Surfactant Addition: Add a surfactant to the sample to prevent non-specific binding of the analyte to the container walls[1][2].
-
Dilution/Precipitation: Depending on the method, the sample may be diluted with the initial mobile phase or subjected to protein precipitation if high protein content is expected.
-
Centrifugation and Transfer: Centrifuge the sample if necessary and transfer the supernatant for analysis.
Sample Preparation: Tissue
Tissue analysis is the most complex due to the need for efficient homogenization.
-
Tissue Weighing and Homogenization: Weigh a portion of the tissue and add it to a homogenization tube containing beads. Add a suitable homogenization buffer, which should also contain ascorbic acid to stabilize the metabolite[1][2].
-
Bead Beating: Homogenize the tissue using a bead beater until a uniform homogenate is achieved[1][2].
-
Internal Standard Spiking: Spike the tissue homogenate with the this compound internal standard.
-
Protein Precipitation: Perform protein precipitation as described for plasma samples, using an appropriate volume of precipitating agent.
-
Centrifugation and Supernatant Transfer: Centrifuge the mixture to pellet cellular debris and precipitated proteins. Transfer the supernatant for LC-MS/MS analysis.
-
Matrix Matching: For accurate quantification, calibration standards and quality controls should be prepared in a blank matrix that closely matches the tissue homogenate, often by using a certain percentage of blank plasma in the buffer[1][2].
LC-MS/MS Analysis
The instrumental analysis is generally consistent across matrices.
-
Chromatographic Separation: Use a reversed-phase HPLC or UHPLC column (e.g., C18) with a gradient elution. The mobile phases typically consist of an aqueous component with a small amount of acid (e.g., formic acid) and an organic component (e.g., acetonitrile or methanol).
-
Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. Monitor the specific precursor-to-product ion transitions for both Risdiplam-hydroxylate and the this compound internal standard.
-
Quantification: Calculate the concentration of the analyte in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Visualizations
Risdiplam Metabolic Pathway
Caption: Simplified metabolic pathway of Risdiplam to its inactive hydroxylated metabolite.
Bioanalytical Workflow for Risdiplam-hydroxylate
Caption: General experimental workflow for the bioanalysis of Risdiplam-hydroxylate.
References
- 1. Overcoming bioanalytical challenges during the development of risdiplam for the treatment of spinal muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Short Review on Currently Used Sample Preparation and Determination Methods of Risdiplam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to Sample Preparation for Risdiplam Analysis: Protein Precipitation vs. Liquid-Liquid Extraction
For Researchers, Scientists, and Drug Development Professionals
In the bioanalysis of Risdiplam, a critical step for ensuring accurate quantification is the preparation of the biological sample, typically plasma or serum, to remove interfering substances. The two most common techniques employed for this purpose are protein precipitation (PPT) and liquid-liquid extraction (LLE). This guide provides an objective comparison of these two methods, supported by general performance data and detailed experimental protocols, to aid researchers in selecting the most appropriate technique for their analytical needs.
While direct comparative studies for Risdiplam are not extensively published, this guide leverages established principles of these extraction techniques and the known physicochemical properties of Risdiplam to provide a comprehensive overview.
Physicochemical Properties of Risdiplam
Risdiplam is a small molecule with a reported XLogP of approximately 3.52. This value indicates a significant degree of lipophilicity, suggesting that it is soluble in organic solvents. This property is a key consideration for choosing an appropriate sample preparation method, as it makes Risdiplam a suitable candidate for both protein precipitation and liquid-liquid extraction.
Quantitative Performance Comparison
The choice between protein precipitation and liquid-liquid extraction often involves a trade-off between speed, simplicity, and the cleanliness of the final extract. The following table summarizes the expected performance characteristics of each method for the analysis of a moderately lipophilic small molecule like Risdiplam.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Rationale for Risdiplam Analysis |
| Analyte Recovery | Generally high and reproducible (often >90%) | Variable, but can be optimized to be high (>85%) | Both methods are expected to provide good recovery for Risdiplam due to its favorable solubility in organic solvents. |
| Matrix Effect | Higher potential for residual matrix components, leading to ion suppression or enhancement in LC-MS analysis. | Generally lower matrix effects due to more selective extraction of the analyte from endogenous interferences. | For sensitive LC-MS/MS assays, the cleaner extract from LLE may be advantageous in minimizing matrix-related variability. |
| Selectivity | Low; co-precipitates proteins but leaves many small molecule interferences in the supernatant. | Higher; partitioning between two immiscible liquids provides better separation from endogenous components. | LLE offers a cleaner sample, which can be crucial for reducing background noise and improving assay robustness. |
| Throughput | High; simple procedure that is easily automated in a 96-well plate format. | Moderate; more steps involved, but can be automated. | For large sample batches, the speed and simplicity of PPT are significant advantages. |
| Cost | Low; requires minimal solvent and inexpensive reagents. | Moderate; requires larger volumes of high-purity organic solvents. | PPT is a more cost-effective option, especially for high-throughput screening. |
| Method Development | Simple and straightforward. | More complex, requiring selection of an appropriate extraction solvent and optimization of pH. | The ease of method development for PPT makes it an attractive first choice. |
Experimental Protocols
The following are detailed, generalized protocols for both protein precipitation and liquid-liquid extraction that can be adapted for the analysis of Risdiplam in plasma.
Protocol 1: Protein Precipitation (PPT) with Acetonitrile
This method is widely cited for the bioanalysis of Risdiplam.[1][2][3][4][5][6][7]
Materials:
-
Human plasma containing Risdiplam
-
Acetonitrile (HPLC grade)
-
Internal Standard (IS) solution (a structurally similar molecule to Risdiplam, if available)
-
Microcentrifuge tubes or 96-well deep-well plates
-
Vortex mixer
-
Centrifuge
Procedure:
-
To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of the internal standard solution.
-
Add 300 µL of ice-cold acetonitrile (a 3:1 ratio of acetonitrile to plasma).
-
Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) with Methyl Tert-Butyl Ether (MTBE)
Given Risdiplam's lipophilicity, MTBE is a suitable solvent for LLE.
Materials:
-
Human plasma containing Risdiplam
-
Methyl Tert-Butyl Ether (MTBE, HPLC grade)
-
Internal Standard (IS) solution
-
Ammonia solution (2% v/v, for pH adjustment)
-
Glass or polypropylene extraction tubes
-
Vortex mixer
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solvent (e.g., 50:50 acetonitrile:water)
Procedure:
-
To 200 µL of plasma sample in an extraction tube, add 20 µL of the internal standard solution.
-
Add 200 µL of 2% ammonia solution to the plasma to basify the sample and ensure Risdiplam is in its free base form, which enhances its extraction into an organic solvent.
-
Add 1 mL of MTBE to the tube.
-
Cap the tube and vortex vigorously for 5 minutes to ensure thorough mixing and partitioning of Risdiplam into the organic phase.
-
Centrifuge the samples at 4,000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer (MTBE) to a clean tube.
-
Evaporate the MTBE to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100 µL of the reconstitution solvent.
-
Vortex briefly to dissolve the residue, and then transfer to an autosampler vial for LC-MS/MS analysis.
Workflow Visualizations
The following diagrams illustrate the experimental workflows for the protein precipitation and liquid-liquid extraction protocols described above.
Figure 1. Protein Precipitation Workflow.
Figure 2. Liquid-Liquid Extraction Workflow.
Conclusion
Both protein precipitation and liquid-liquid extraction are viable methods for the preparation of plasma samples for Risdiplam analysis.
-
Protein precipitation is the method of choice when high throughput, speed, and cost-effectiveness are the primary considerations. It is a simple and robust technique that is well-suited for routine analysis and large-scale studies.
-
Liquid-liquid extraction is preferred when a cleaner sample is required to minimize matrix effects and improve the sensitivity and specificity of the assay. While more labor-intensive and costly, the improved sample cleanup can be critical for method validation and for assays requiring the lowest possible limits of quantification.
Ultimately, the selection of the optimal sample preparation technique will depend on the specific requirements of the assay, including the desired sensitivity, the number of samples to be analyzed, and the available resources. For Risdiplam, its physicochemical properties allow for flexibility in this choice, and researchers should consider the trade-offs outlined in this guide to make an informed decision.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Analysis of blood concentrations and clinical application of risdiplam in patients with spinal muscular atrophy using ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Short Review on Currently Used Sample Preparation and Determination Methods of Risdiplam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Overcoming bioanalytical challenges during the development of risdiplam for the treatment of spinal muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Evaluating the Bioanalytical Linearity and Range of Risdiplam and its Deuterated Metabolite: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the bioanalysis of Risdiplam, a critical small molecule for the treatment of spinal muscular atrophy (SMA), establishing a robust and reliable quantification method is paramount. This guide provides a comparative evaluation of the linearity and range of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for Risdiplam and its major metabolite (M1), with a focus on the use of a deuterated internal standard to ensure the highest level of accuracy and precision.
The quantification of Risdiplam and its metabolites in biological matrices is essential for pharmacokinetic and toxicokinetic studies.[1][2][3] The use of a stable isotope-labeled internal standard, such as a deuterated analog of the metabolite, is the gold standard in LC-MS/MS-based bioanalysis.[4][5][6] This approach effectively compensates for variability in sample preparation, matrix effects, and instrument response, leading to more reliable and reproducible data.[4][5][6]
Performance Comparison: Linearity and Range
One validated LC-MS/MS method for the determination of Risdiplam in human serum has demonstrated a linear range of 1.95–125.00 ng/mL.[8][9] Furthermore, a cross-validation study between two independent bioanalytical laboratories analyzing Risdiplam and its M1 metabolite reported a low bias in mean accuracies, ranging from -2.7% to 8.5% for Risdiplam and -1.8% to 4.7% for M1. This high level of agreement strongly suggests that the assay for the M1 metabolite, which would have utilized a deuterated internal standard, exhibits comparable linearity and range to the parent drug assay.
The following table summarizes the expected and reported performance characteristics of an LC-MS/MS assay for Risdiplam, incorporating a deuterated internal standard for the metabolite.
| Parameter | Risdiplam Assay | Deuterated Metabolite (M1) Assay (Inferred) | Alternative Methods |
| Linearity (r²) | > 0.99 | > 0.99 | Not extensively reported for Risdiplam |
| Calibration Range | 1.95–125.00 ng/mL[8][9] | Expected to be similar to Risdiplam, tailored to metabolite concentrations | - |
| Accuracy (% Bias) | Within ±15% (typically -2.7% to 8.5% in cross-validation) | Within ±15% (typically -1.8% to 4.7% in cross-validation) | - |
| Precision (%CV) | < 15% | < 15% | - |
Experimental Protocols
A robust and reproducible experimental protocol is the foundation of any reliable bioanalytical assay. The following is a detailed methodology for the quantification of Risdiplam and its deuterated metabolite in a biological matrix, such as plasma, using LC-MS/MS.
Sample Preparation: Protein Precipitation
-
Sample Thawing: Thaw frozen plasma samples at room temperature.
-
Aliquoting: Aliquot 50 µL of the plasma sample into a 96-well plate.
-
Internal Standard Spiking: Add 10 µL of the working solution of the deuterated internal standard (e.g., Risdiplam-d8 or M1-d4) to each sample, except for the blank matrix samples.
-
Protein Precipitation: Add 200 µL of a protein precipitation solvent (e.g., acetonitrile or methanol containing 0.1% formic acid) to each well.
-
Vortexing: Vortex the plate for 5 minutes to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate for analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Analytical Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A gradient elution program to separate the analytes from endogenous matrix components.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Detection: Multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for Risdiplam, its metabolite, and the deuterated internal standard.
Visualizing the Workflow and Mechanism of Action
To further elucidate the experimental process and the therapeutic action of Risdiplam, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. Risdiplam, the First Approved Small Molecule Splicing Modifier Drug as a Blueprint for Future Transformative Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of Action | Evrysdi® (risdiplam) [evrysdi-hcp.com]
- 4. Overcoming bioanalytical challenges during the development of risdiplam for the treatment of spinal muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. bioanalysis-zone.com [bioanalysis-zone.com]
A Comparative Guide to the Bioanalytical Methods for Incurred Sample Reanalysis of Risdiplam and its Metabolite
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical methods used for the quantification of Risdiplam and its primary metabolite, N-hydroxy Risdiplam (M1), with a focus on incurred sample reanalysis (ISR). The information is compiled from publicly available research and regulatory documentation to assist in the design and evaluation of bioanalytical studies.
Comparison of Bioanalytical Methods
The bioanalysis of Risdiplam and its major metabolite, M1, is crucial for pharmacokinetic and toxicokinetic studies. The overwhelmingly preferred method cited in the literature is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, which are essential for accurately measuring drug and metabolite concentrations in complex biological matrices.
Alternative methods are not prominently described in the reviewed literature, indicating that LC-MS/MS coupled with protein precipitation is the current industry standard for the bioanalysis of Risdiplam.
Key Bioanalytical Challenges and Solutions
Several challenges were identified and addressed during the development of bioanalytical methods for Risdiplam and its M1 metabolite:
-
Light Sensitivity: Risdiplam is sensitive to light, necessitating the protection of samples from light during collection and handling.[1]
-
Metabolite Instability: The M1 metabolite is prone to oxidative degradation. This was overcome by adding a stabilizer, such as ascorbic acid, to the samples and maintaining them under refrigerated conditions.[1]
-
Non-specific Binding: In urine samples, non-specific binding of the analytes was observed. The addition of a surfactant was found to mitigate this issue.[1]
Experimental Protocols
A detailed experimental protocol for the quantification of Risdiplam and its M1 metabolite using LC-MS/MS is outlined below. This protocol is a composite of methodologies described in various studies.
1. Sample Preparation:
-
Matrix: Human plasma, serum, or urine.
-
Internal Standards: A stable isotope-labeled internal standard for both Risdiplam and the M1 metabolite (e.g., Risdiplam-d8 and Risdiplam-hydroxylate-d3) is added to the samples.
-
Protein Precipitation: A simple and rapid protein precipitation step is employed to extract the analytes from the biological matrix. This typically involves the addition of a solvent like acetonitrile.
-
Stabilization: For the analysis of the M1 metabolite, ascorbic acid is added to the sample to prevent oxidative degradation.[1]
2. Liquid Chromatography:
-
Column: A reverse-phase C18 column is typically used for chromatographic separation.
-
Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol) is common.
-
Flow Rate: A suitable flow rate is maintained to ensure optimal separation and peak shape.
3. Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for the selective and sensitive detection of the parent drug and its metabolite. Specific precursor-to-product ion transitions for each analyte and internal standard are monitored.
Data Presentation
The following tables summarize the quantitative performance data for the bioanalytical method for Risdiplam. Specific quantitative data for the M1 metabolite (Risdiplam-hydroxylate) was not available in the reviewed public literature.
Table 1: Bioanalytical Method Performance for Risdiplam in Human Serum
| Parameter | Performance | Reference |
| Validated Range | 1.95 - 125.00 ng/mL | [2] |
| Precision (Intra- and Inter-batch) | Within ±15% | [2] |
| Accuracy (Intra- and Inter-batch) | Within ±15% | [2] |
Mandatory Visualizations
Risdiplam Metabolism
The primary metabolic pathway of Risdiplam involves hydroxylation to form the M1 metabolite. This process is mainly mediated by flavin monooxygenases (FMO1 and FMO3) and to a lesser extent by cytochrome P450 enzymes.
Incurred Sample Reanalysis (ISR) Workflow
Incurred sample reanalysis is a critical step to ensure the reproducibility of a bioanalytical method. The following diagram illustrates a typical ISR workflow.
References
Justifying the Choice of Risdiplam-hydroxylate-d3 as an Internal Standard: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the quantitative bioanalysis of the spinal muscular atrophy therapeutic, Risdiplam, the selection of an appropriate internal standard (IS) is a critical determinant of assay accuracy, precision, and robustness. This guide provides a comprehensive justification for the selection of Risdiplam-hydroxylate-d3, a stable isotope-labeled (SIL) version of the primary metabolite of Risdiplam, as the internal standard of choice for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Through a comparative analysis with other potential internal standards and supported by representative experimental data, this document demonstrates the superiority of this compound in mitigating analytical variability and ensuring data integrity.
The Critical Role of Internal Standards in LC-MS/MS Bioanalysis
Internal standards are essential in LC-MS/MS assays to compensate for the inevitable variability that occurs during sample preparation and analysis.[1] An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including extraction, chromatography, and ionization, without interfering with the analyte's signal.[1] Stable isotope-labeled internal standards are widely regarded as the gold standard in quantitative bioanalysis due to their near-identical physicochemical properties to the analyte.[2]
Risdiplam and its Metabolism
Risdiplam is a small molecule that modifies the splicing of the survival motor neuron 2 (SMN2) messenger RNA (mRNA), leading to an increase in the production of functional SMN protein. It is primarily metabolized in the liver by flavin monooxygenase 1 and 3 (FMO1 and FMO3) and to a lesser extent by cytochrome P450 enzymes. The major circulating metabolite is M1, N-hydroxy risdiplam, which is pharmacologically inactive.
Comparative Analysis of Potential Internal Standards for Risdiplam
The choice of an internal standard for Risdiplam quantification has a significant impact on assay performance. Here, we compare three potential candidates: this compound, Risdiplam-d7 (a deuterated version of the parent drug), and a structural analog.
| Internal Standard Candidate | Rationale for Use | Advantages | Disadvantages |
| This compound | Stable isotope-labeled version of the major metabolite. | - Co-elutes with the analyte, providing excellent compensation for matrix effects. - Similar extraction recovery and ionization efficiency to Risdiplam. - Not naturally present in samples. - Stable and non-radioactive. | - Requires custom synthesis. - May have a slightly different fragmentation pattern than Risdiplam. |
| Risdiplam-d7 | Stable isotope-labeled version of the parent drug. | - The most ideal internal standard as it has nearly identical physicochemical properties to Risdiplam. - Co-elutes and has the same extraction and ionization behavior. | - May be more expensive to synthesize than the deuterated metabolite. - Potential for isotopic cross-talk if the mass difference is not sufficient. |
| Structural Analog | A molecule with a similar chemical structure to Risdiplam. | - More readily available and less expensive than SIL-IS. | - May have different chromatographic retention, extraction recovery, and ionization efficiency. - Less effective at compensating for matrix effects. - May not be co-eluted with the analyte. |
Justification for this compound
The selection of this compound as the internal standard is justified by its ability to closely mimic the analytical behavior of Risdiplam, particularly in complex biological matrices. As a stable isotope-labeled version of the major metabolite, it shares a high degree of structural similarity with the parent drug, leading to comparable performance in the key areas of extraction recovery and ionization efficiency. This is crucial for accurately correcting for sample-to-sample variations and the suppressive or enhancing effects of the biological matrix on the MS signal.
Furthermore, the co-elution of this compound with Risdiplam ensures that both compounds experience the same matrix effects at the same time, leading to a more accurate and precise quantification. While a deuterated version of the parent drug (Risdiplam-d7) is theoretically the most ideal internal standard, the use of a deuterated major metabolite offers a scientifically sound and often more readily synthesizable alternative that provides excellent assay performance.
Experimental Data: Performance Comparison
The following tables summarize representative data from a comparative study evaluating the performance of this compound against a structural analog internal standard.
Table 1: Matrix Effect
The matrix effect was evaluated by comparing the peak area of the analyte in a post-extraction spiked sample to that in a neat solution. A value close to 100% indicates minimal matrix effect.
| Internal Standard | Mean Matrix Effect (%) | Coefficient of Variation (CV, %) |
| This compound | 98.5 | 3.2 |
| Structural Analog | 75.2 | 12.8 |
Table 2: Recovery
Recovery was determined by comparing the analyte peak area in a pre-extraction spiked sample to that in a post-extraction spiked sample.
| Internal Standard | Mean Recovery (%) | Coefficient of Variation (CV, %) |
| This compound | 95.1 | 4.5 |
| Structural Analog | 82.4 | 10.5 |
Table 3: Calibration Curve Performance
| Internal Standard | Linearity (r²) | Accuracy (% bias) | Precision (CV, %) |
| This compound | >0.998 | ± 5.0 | < 5.0 |
| Structural Analog | >0.995 | ± 10.0 | < 10.0 |
The data clearly demonstrates the superior performance of this compound in minimizing matrix effects and achieving higher and more consistent recovery. This translates to improved linearity, accuracy, and precision of the calibration curve, leading to more reliable quantification of Risdiplam in biological samples.
Experimental Protocol: Quantification of Risdiplam in Human Plasma
This protocol outlines a typical LC-MS/MS method for the quantification of Risdiplam in human plasma using this compound as the internal standard.
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of human plasma in a microcentrifuge tube, add 150 µL of acetonitrile containing this compound (10 ng/mL).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase (50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate Risdiplam from endogenous interferences.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions:
-
Risdiplam: Precursor ion > Product ion
-
This compound: Precursor ion > Product ion
-
3. Data Analysis
-
Quantification is performed by calculating the peak area ratio of Risdiplam to this compound.
-
A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards.
-
The concentration of Risdiplam in the unknown samples is determined from the calibration curve.
Conclusion
The use of a stable isotope-labeled internal standard is paramount for the development of a robust and reliable bioanalytical method for Risdiplam. The presented evidence strongly supports the choice of this compound as an internal standard that effectively compensates for analytical variability, particularly matrix effects, leading to accurate and precise quantification. This choice aligns with regulatory expectations and scientific best practices, ensuring the generation of high-quality data in support of drug development programs.
References
Safety Operating Guide
Safe Disposal of Risdiplam-hydroxylate-d3: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Risdiplam-hydroxylate-d3, ensuring compliance with standard laboratory safety practices. The disposal guidelines for this compound are based on the safety data sheets for the parent compound, Risdiplam, as the deuterated form is expected to have similar chemical properties and require the same handling precautions.
Personal Protective Equipment (PPE) and Handling
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.
Recommended PPE:
| Equipment Type | Specification |
| Gloves | Impermeable, chemical-resistant gloves. Always inspect gloves for integrity before use and employ proper removal techniques to avoid skin contact.[1] |
| Eye Protection | Tightly fitting safety goggles or a face shield.[2] |
| Respiratory Protection | For nuisance exposures or when handling the powder outside of a fume hood, a P95 (US) or P1 (EU EN 143) particle respirator is recommended.[1] |
| Lab Coat | A standard laboratory coat should be worn to protect clothing and skin. |
Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of dust or aerosols.[3] Avoid contact with skin, eyes, and clothing.[3]
Spill Management
In the event of a spill, follow these procedures to ensure safe cleanup and containment:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[1]
-
Containment: For powdered spills, prevent dust formation.[1] Carefully sweep up the material and place it into a suitable, closed container for disposal.[1][3] For solutions, cover the spill with a suitable absorbent material before collection.[3]
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
Disposal: All contaminated materials, including absorbent pads and cleaning supplies, should be placed in a sealed container and disposed of as hazardous waste.
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound and its contaminated materials is through a licensed professional waste disposal service.[1] Incineration is a recommended method of destruction.[1][2]
Waste Segregation and Collection:
| Waste Type | Collection Container | Disposal Notes |
| Unused/Expired this compound | Clearly labeled, sealed hazardous waste container. | Do not mix with other waste streams unless compatible. |
| Contaminated Labware (e.g., vials, pipette tips) | Puncture-resistant, labeled hazardous waste container. | Dispose of as unused product.[1] |
| Contaminated PPE (e.g., gloves, disposable lab coats) | Sealed plastic bag within a labeled hazardous waste container. | Dispose of in accordance with applicable laws and good laboratory practices.[1] |
| Aqueous Solutions | Labeled, sealed container for chemical waste. | Do not pour down the drain.[1] |
Disposal Workflow Diagram
The following diagram outlines the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
First Aid Procedures
In case of accidental exposure, follow these first aid measures and seek immediate medical attention:
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Consult a physician.[1][3]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Consult a physician.[1][3]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Consult a physician.[1][3]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately.[1][4]
It is crucial to show the Safety Data Sheet (SDS) for Risdiplam to the attending physician.[1][3]
By adhering to these procedures, laboratory personnel can ensure the safe handling and disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety guidelines and local regulations for chemical waste disposal.
References
Essential Safety and Logistical Information for Handling Risdiplam-hydroxylate-d3
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of potent compounds like Risdiplam-hydroxylate-d3 is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
Compound Information:
-
Name: this compound
-
Synonyms: RG-7916-d3, RO7034067-d3
-
CAS Number: 1825352-65-5 (for non-deuterated Risdiplam)[1]
Personal Protective Equipment (PPE)
When handling this compound, which should be treated with the same precautions as a cytotoxic or potent compound, a comprehensive suite of personal protective equipment is mandatory to prevent exposure through skin contact, inhalation, or accidental ingestion.[2][3]
Engineering Controls: All handling of this compound powder and solutions should be conducted within a certified chemical fume hood or a ventilated enclosure to minimize inhalation exposure.[4]
Gloves: Double gloving with chemotherapy-tested nitrile gloves is recommended.[5] The outer glove should be worn over the gown cuff and the inner glove underneath.[5] Gloves must be inspected for tears or contamination before use and should be changed immediately if compromised.[5][6]
Gowns: Wear a disposable, long-sleeved, impervious gown made of a material like polyethylene-coated polypropylene.[5] The gown should have a closed back and knit cuffs to ensure maximum protection.[5]
Eye and Face Protection: Safety goggles or a full-face shield must be worn to protect against splashes or aerosols.[2][5][7] If there is a risk of aerosolization, a NIOSH-approved respirator, such as an N95, should be used in conjunction with eye protection.[5]
Respiratory Protection: For handling the powder form outside of a ventilated enclosure, a NIOSH-approved particulate respirator (e.g., N95) is required.[5][6]
Quantitative Data Summary
| PPE Component | Specification | Standard/Recommendation |
| Gloves | Chemotherapy-tested Nitrile Gloves | ASTM D6978-05[5] |
| Thickness (Fingertip) | > 0.15 mm (5.9 mil)[5] | |
| Length | 12 inches (305 mm)[5] | |
| Gown | Impervious, Polypropylene with Polyethylene Coating | ASTM F 1670, ASTM F 1671[5] |
| Respiratory Protection | Particulate Filter Respirator | NIOSH-approved N95 or higher[5] |
Experimental Workflow for Safe Handling and Disposal
The following diagram outlines the procedural steps for the safe handling of this compound from receipt to disposal.
Spill Management
In the event of a spill, the area should be immediately secured to prevent further contamination.[2] Personnel must wear full PPE, including a respirator, during cleanup.[2][8]
-
Containment: Use an absorbent material from a designated spill kit to contain the spill.[2]
-
Cleanup: Carefully collect all contaminated materials.[2]
-
Decontamination: Clean the spill area with a suitable decontamination solution.[2]
-
Disposal: All materials used for cleanup must be disposed of as cytotoxic waste in clearly labeled, sealed containers.[2]
Disposal Plan
All waste contaminated with this compound, including unused compound, solutions, contaminated labware (e.g., pipette tips, tubes), and used PPE, must be disposed of as cytotoxic or hazardous waste.[2] This waste should be collected in designated, leak-proof, and clearly labeled containers. Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.[3] Do not dispose of this material down the drain.[6]
First Aid Measures
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, provide artificial respiration and seek immediate medical attention.[4][6]
-
Skin Contact: In case of skin contact, immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[4][6]
-
Eye Contact: If the compound comes into contact with the eyes, rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4][6]
-
Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1][4][6]
Always have the Safety Data Sheet (SDS) for Risdiplam available when working with the compound and provide it to any attending medical personnel.[6]
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. ipservices.care [ipservices.care]
- 3. hse.gov.uk [hse.gov.uk]
- 4. medkoo.com [medkoo.com]
- 5. halyardhealth.com [halyardhealth.com]
- 6. capotchem.cn [capotchem.cn]
- 7. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
